molecular formula C14H12INO2 B2409609 N-(2-iodophenyl)-2-phenoxyacetamide CAS No. 349088-23-9

N-(2-iodophenyl)-2-phenoxyacetamide

Cat. No.: B2409609
CAS No.: 349088-23-9
M. Wt: 353.159
InChI Key: XUBHVBVHSQRWMB-UHFFFAOYSA-N
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Description

N-(2-iodophenyl)-2-phenoxyacetamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It is characterized by the combination of a 2-iodophenyl group and a phenoxyacetamide moiety in its molecular structure. The phenoxyacetamide scaffold is recognized as a privileged structure in drug discovery, with derivatives demonstrating a wide spectrum of pharmacological activities. Scientific literature indicates that phenoxyacetamide derivatives have been investigated for their potential as anti-inflammatory and analgesic agents . These compounds are designed to target key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) . Furthermore, structural analogs based on the phenoxyacetamide framework have shown promise as anti-cancer and anti-proliferative agents in preliminary research . The iodine atom on the aniline ring also offers a versatile handle for further synthetic modification via metal-catalyzed cross-coupling reactions, making this compound a valuable building block for the synthesis of more complex molecules for biological screening . Researchers can utilize this compound as a key intermediate in the development of novel therapeutic candidates. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(2-iodophenyl)-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12INO2/c15-12-8-4-5-9-13(12)16-14(17)10-18-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBHVBVHSQRWMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-(2-iodophenyl)-2-phenoxyacetamide: Chemical Profile & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of N-(2-iodophenyl)-2-phenoxyacetamide , a specialized synthetic intermediate used primarily in the construction of fused heterocyclic scaffolds for medicinal chemistry.

Executive Summary

N-(2-iodophenyl)-2-phenoxyacetamide is a bifunctional building block characterized by an amide linker connecting a phenoxy moiety and an ortho-iodinated aniline ring. Its structural significance lies in the iodine handle at the ortho position, which serves as a "trigger" for palladium-catalyzed intramolecular cyclization (e.g., Heck, Suzuki, or Buchwald-Hartwig type reactions). This molecule is a critical precursor for synthesizing dibenzoxazepines and benzoxazines , scaffolds frequently observed in antipsychotics, antidepressants, and kinase inhibitors.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Molecular Identifiers

The following strings provide the exact digital representation of the molecule.

Identifier TypeString / Value
IUPAC Name N-(2-iodophenyl)-2-phenoxyacetamide
Canonical SMILES O=C(COc1ccccc1)Nc2ccccc2I
Isomeric SMILES Ic1ccccc1NC(=O)COc2ccccc2
Molecular Formula C₁₄H₁₂INO₂
InChI String InChI=1S/C14H12INO2/c15-11-7-3-4-8-12(11)16-14(17)10-18-13-6-2-1-5-9-13/h1-9H,10H2,(H,16,17)
Physicochemical Data (Computed)

Note: Values are derived from consensus chemoinformatic models.

PropertyValueDescription
Molecular Weight 353.16 g/mol Heavy atom count: 18
LogP (Predicted) ~3.4 - 3.8Lipophilic; likely requires DMSO/DCM for solubilization.
H-Bond Donors 1Amide NH
H-Bond Acceptors 2Amide Carbonyl (C=O), Ether Oxygen (O)
Rotatable Bonds 4High flexibility prior to cyclization.
Topological PSA ~38.3 ŲGood membrane permeability potential.

Synthetic Protocol: The "Schotten-Baumann" Approach[2]

The most robust synthesis of this compound involves the acylation of 2-iodoaniline with phenoxyacetyl chloride . This method is preferred over coupling reagents (EDC/HATU) due to the lower nucleophilicity of the sterically hindered ortho-iodoaniline.

Reaction Workflow Diagram

The following diagram illustrates the acylation pathway and the subsequent potential for cyclization.

SynthesisWorkflow Reactant1 2-Iodoaniline (Nucleophile) Reagents DCM / Et3N 0°C to RT, 4h Reactant1->Reagents Reactant2 Phenoxyacetyl Chloride (Electrophile) Reactant2->Reagents Product N-(2-iodophenyl)- 2-phenoxyacetamide Reagents->Product Cyclization Pd-Catalyzed Cyclization Product->Cyclization Downstream Utility

Caption: Synthesis of N-(2-iodophenyl)-2-phenoxyacetamide via acyl chloride coupling, highlighting the downstream cyclization potential.

Detailed Experimental Procedure

Safety Note: Aryl iodides are light-sensitive. Perform reactions in low light or wrap flasks in aluminum foil.

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-iodoaniline (10.0 mmol, 1.0 equiv) in anhydrous Dichloromethane (DCM) (50 mL).

  • Base Addition: Add Triethylamine (Et₃N) (12.0 mmol, 1.2 equiv) to the solution. Cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise, add a solution of Phenoxyacetyl chloride (10.5 mmol, 1.05 equiv) in DCM (10 mL) over 15 minutes. The reaction is exothermic; maintain temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1). The product usually appears as a less polar spot compared to the aniline.

  • Workup: Quench with saturated NaHCO₃ (30 mL). Extract the organic layer, wash with 1N HCl (to remove unreacted amine), followed by brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Hexane to yield white/off-white needles.

Strategic Application: Intramolecular Cyclization[7]

The primary value of N-(2-iodophenyl)-2-phenoxyacetamide in drug discovery is its role as a "pre-cyclized" scaffold. The iodine atom is perfectly positioned for Palladium-catalyzed C-H arylation .

Mechanism of Action (Scaffold Morphing)

By subjecting this molecule to Pd(OAc)₂/Ligand conditions, the aryl iodide can undergo oxidative addition, followed by intramolecular attack on the phenoxy ring (or the active methylene). This generates tricyclic systems such as dibenz[b,f][1,4]oxazepines .

  • Why it matters: This specific tricyclic core is the pharmacophore for drugs like Loxapine (antipsychotic) and Amoxapine (antidepressant).

Cyclization Pathway Diagram

CyclizationPath Precursor N-(2-iodophenyl)- 2-phenoxyacetamide (Ortho-Iodo Precursor) ConditionA Pd(OAc)2, PPh3 Cs2CO3, 100°C Precursor->ConditionA Intermediate Oxidative Addition (Ar-Pd-I Species) ConditionA->Intermediate Initiation ProductA Dibenz[b,f][1,4]oxazepin-11(10H)-one (7-Membered Ring) Intermediate->ProductA Intramolecular C-H Activation

Caption: The "Scaffold Morphing" pathway transforming the linear amide into a fused tricyclic pharmacophore via Pd-catalysis.

Analytical Validation

To ensure the integrity of the synthesized compound before proceeding to cyclization, verify against these spectral expectations:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.0 ppm (s, 1H): Amide N-H (deshielded).

    • δ 7.9 ppm (d, 1H): Proton ortho to the Iodine (most deshielded aromatic).

    • δ 4.7 ppm (s, 2H): Methylene protons (-O-CH₂-CO-).

    • δ 6.9–7.4 ppm (m, 8H): Remaining aromatic protons.

  • Mass Spectrometry (ESI+):

    • Look for [M+H]⁺ = 354.1 .

    • Note the distinctive Iodine isotope pattern (Iodine is monoisotopic, but the mass defect is significant).

References

  • PubChem Compound Summary. N-(4-iodophenyl)-2-phenoxyacetamide (Isomer Analog). National Center for Biotechnology Information. Accessed Oct 2023.[1][2] Link

  • Ma, H., et al. (2025). Iodine-Promoted Intermolecular Cyclization for the Synthesis of 2-Phenylquinazolines.[1] Chinese Journal of Organic Chemistry.[1] Link

  • Nagalingam, V., et al. (2020). Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides.[3] Journal of Chemical Sciences, Indian Academy of Sciences. Link

  • Sigma-Aldrich. N-(2-IODO-PHENYL)-2-PHENYL-ACETAMIDE (Structural Analog). Catalog Data.[1] Link

Sources

A Technical Guide to the Biological Activity of N-(2-Iodophenyl)-2-Phenoxyacetamide Analogs: Synthesis, Bioactivity, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-phenyl-2-phenoxyacetamide scaffold is a privileged structure in medicinal chemistry, serving as the foundation for compounds with a diverse array of biological activities. This technical guide provides an in-depth analysis of this scaffold, with a specific focus on analogs featuring an N-(2-iodophenyl) substitution. While direct and extensive research on this specific substitution pattern is emerging, this document synthesizes data from closely related phenoxyacetamide and halogenated phenylacetamide derivatives to build a comprehensive understanding of their therapeutic potential. We will explore common synthetic strategies, delve into the spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties, and analyze the critical structure-activity relationships (SAR) that govern their efficacy. Furthermore, this guide elucidates key mechanisms of action and provides detailed, field-proven experimental protocols for their evaluation, offering a valuable resource for researchers and professionals in drug discovery and development.

Introduction: The Versatility of the Phenoxyacetamide Scaffold

Phenylacetamide and its derivatives represent a versatile class of organic compounds that serve as a valuable scaffold for medicinal chemists.[1] Modifications to this core structure have led to the development of compounds with a wide range of potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[1] The inclusion of a phenoxy group at the 2-position of the acetamide moiety creates the 2-phenoxyacetamide core, a structure that has been extensively investigated for its broad pharmacological potential.

Analogs of this scaffold have demonstrated significant bioactivity, ranging from enzyme inhibition to the induction of apoptosis in cancer cells.[2][3] A key strategy in optimizing the potency and selectivity of these compounds involves the substitution of the N-phenyl ring. Halogenation, in particular, is a well-established method for modulating a molecule's lipophilicity, electronic properties, and metabolic stability.[4] The introduction of an iodine atom at the ortho-position of the N-phenyl ring is of particular interest due to its unique steric and electronic properties, which can profoundly influence ligand-receptor interactions and overall biological activity.

This guide aims to consolidate the current knowledge on the biological activities of N-(2-iodophenyl)-2-phenoxyacetamide analogs by examining published data on their synthesis, structure-activity relationships, and mechanisms of action. By providing both high-level insights and detailed experimental workflows, we intend to equip researchers with the foundational knowledge required to accelerate the discovery and development of novel therapeutics based on this promising chemical scaffold.

General Synthetic Strategies

The synthesis of N-(2-iodophenyl)-2-phenoxyacetamide analogs is typically accomplished through a reliable and straightforward multi-step process. The general approach involves the formation of a phenoxyacetic acid intermediate followed by an amide coupling reaction with the desired aniline.

Synthetic Workflow Overview

The most common pathway begins with a Williamson ether synthesis reaction between a substituted phenol and an α-haloacetate, such as ethyl bromoacetate, to form the corresponding ethyl phenoxyacetate. This ester is then hydrolyzed to the carboxylic acid, which is subsequently activated and coupled with 2-iodoaniline to yield the final N-(2-iodophenyl)-2-phenoxyacetamide product.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification cluster_2 Step 3: Amide Coupling P Substituted Phenol Ester Ethyl Phenoxyacetate Intermediate P->Ester EBA Ethyl Bromoacetate EBA->Ester Base Base (e.g., K2CO3) Base:e->Ester:w Solvent Solvent (e.g., Acetone) Solvent:e->Ester:w Acid Phenoxyacetic Acid Ester->Acid Final N-(2-iodophenyl)-2- phenoxyacetamide Analog Acid->Final Base2 Base (e.g., NaOH) Base2:e->Acid:w Aniline 2-Iodoaniline Aniline->Final Coupling Coupling Agent (e.g., BOP) Coupling:e->Final:w

Caption: General synthetic workflow for N-aryl-2-phenoxyacetamide analogs.
Detailed Experimental Protocol: General Synthesis

The following protocol is a representative procedure adapted from methodologies reported for similar phenoxyacetamide derivatives.[5][6]

  • Step 1: Synthesis of Ethyl 2-Phenoxyacetate.

    • To a solution of a selected substituted phenol (1.0 eq.) in acetone, add potassium carbonate (1.3 eq.) and a catalytic amount of sodium iodide.

    • Add ethyl bromoacetate (1.2 eq.) to the mixture.

    • Reflux the suspension for 3-5 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude ester via column chromatography or recrystallization.

  • Step 2: Synthesis of 2-Phenoxyacetic Acid.

    • Dissolve the ethyl 2-phenoxyacetate intermediate (1.0 eq.) in a mixture of ethanol and water.

    • Add sodium hydroxide (1.5 eq.) and stir the mixture at room temperature overnight.

    • Acidify the reaction mixture with dilute hydrochloric acid (HCl) to precipitate the carboxylic acid.

    • Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to yield the pure 2-phenoxyacetic acid derivative.

  • Step 3: Synthesis of N-(2-iodophenyl)-2-phenoxyacetamide.

    • In a round-bottom flask, dissolve the 2-phenoxyacetic acid derivative (1.0 eq.), 2-iodoaniline (1.0 eq.), and a coupling agent such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) (1.1 eq.) in an anhydrous solvent like N,N-Dimethylformamide (DMF).

    • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq.), to the mixture.

    • Stir the reaction at 40°C for 12-24 hours until completion as monitored by TLC.

    • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the final compound by column chromatography on silica gel to obtain the target N-(2-iodophenyl)-2-phenoxyacetamide analog.

Spectrum of Biological Activities

Analogs of the 2-phenoxyacetamide scaffold have been reported to exhibit a wide range of biological activities. The specific substitution patterns on both the phenoxy and N-phenyl rings are crucial in determining the primary pharmacological effect.

Anticancer and Cytotoxic Activity

Phenoxyacetamide derivatives have shown significant promise as anticancer agents, demonstrating cytotoxicity against a variety of human cancer cell lines.[7] Studies have revealed activity against breast cancer (MCF-7), neuroblastoma (SK-N-SH), liver cancer (HepG2), and prostate cancer (PC3) cell lines.[3][8][9]

The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[3][9] For instance, certain derivatives have been shown to arrest the cell cycle at the G1/S or G2/M phase and significantly increase the population of cells undergoing both early and late apoptosis.[9] Some analogs act on specific molecular targets; for example, a series of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives were identified as novel inhibitors of the BCR-ABL1 kinase, a critical driver in chronic myeloid leukemia (CML).[5] Another study found that novel 4-phenyl-2-phenoxyacetamide thiazole analogues modulate the tumor microenvironment by downregulating Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key protein in tumor survival and angiogenesis.[10]

Table 1: Selected In Vitro Cytotoxic Activities of Phenoxyacetamide Analogs

Compound Class Cell Line IC50 (µM) Reference
N-(2-hydrazineyl-2-oxoethyl)-2-(2,4,5-trichlorophenoxy) acetamide HepG2 (Liver) 1.43 [9]
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide MCF-7 (Breast) Not specified, but active [8][11]
2-(2,4-difluorophenoxy)-N-(4-(p-tolyl)thiazol-2-yl)acetamide MCF-7, A549, EAC, DLA ~13 (average) [10]
N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivative (10m) K562 (CML) 0.98 [5]

| 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide | PC3 (Prostate) | 52 |[3] |

Antimicrobial Activity

The phenoxyacetamide scaffold has also been explored for its antimicrobial properties. Various derivatives have been synthesized and tested against a panel of Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.[12] In one study, N-(2-hydroxyl-5-substitutedphenyl)phenoxyacetamides exhibited significant antibacterial activity, particularly against Pseudomonas aeruginosa.[12] Another series of N-phenylacetamide derivatives containing 4-arylthiazole moieties showed promising in vitro activity against plant-pathogenic bacteria such as Xanthomonas oryzae.[13]

Table 2: Antimicrobial Activity of a Representative Phenoxyacetamide Analog

Compound Microorganism MIC (µg/mL) Reference
N-(2-hydroxyl-5-chlorophenyl)-2-phenoxyacetamide (5e) Staphylococcus aureus 25 [12]
N-(2-hydroxyl-5-chlorophenyl)-2-phenoxyacetamide (5e) Bacillus subtilis 25 [12]

| N-(2-hydroxyl-5-chlorophenyl)-2-phenoxyacetamide (5e) | Klebsiella pneumoniae | 25 |[12] |

Enzyme Inhibition

A significant area of investigation for phenoxyacetamide analogs is their activity as enzyme inhibitors. A series of these compounds were synthesized and evaluated as potent and selective inhibitors of monoamine oxidases (MAO), which are important targets for antidepressant drugs.[2][14] Both MAO-A and MAO-B isoforms were targeted, with some analogs showing high specificity for MAO-A.[14]

Table 3: MAO Inhibitory Activity of 2-Phenoxyacetamide Analogs

Compound Target IC50 (µM) Reference
2-(4-Methoxyphenoxy)acetamide (Compound 12) MAO-A 0.11 [14]
2-(4-Methoxyphenoxy)acetamide (Compound 12) MAO-B 27 [14]
2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide (Compound 21) MAO-A 0.018 [14]

| 2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide (Compound 21) | MAO-B | 0.07 |[14] |

Anti-inflammatory and Analgesic Activities

The structural similarity of phenoxyacetic acids to nonsteroidal anti-inflammatory drugs (NSAIDs) has prompted the evaluation of phenoxyacetamide derivatives for anti-inflammatory and analgesic activities.[8][15] These compounds are believed to exert their effects, at least in part, by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in inflammation and pain.[15][16] In vivo studies using models like carrageenan-induced paw edema in rats have confirmed the anti-inflammatory potential of certain 2-(substituted phenoxy) acetamide derivatives.[8][11]

Structure-Activity Relationship (SAR) Analysis

The biological activity of N-(2-iodophenyl)-2-phenoxyacetamide analogs is governed by the interplay of substituents on both aromatic rings and the nature of the acetamide linker.

  • Substitutions on the Phenoxy Ring: The electronic nature of substituents on the phenoxy ring plays a critical role. Studies have shown that the presence of halogens (e.g., fluorine, chlorine) or electron-withdrawing groups (e.g., nitro) on this ring often enhances anticancer and anti-inflammatory activities.[8][11] For MAO inhibition, a methoxy group at the para-position of the phenoxy ring led to a highly selective MAO-A inhibitor.[14]

  • Substitutions on the N-Phenyl Ring: This is the most critical region for the topic of this guide. The presence of a halogen on the N-phenyl ring is a key determinant of activity.

    • Position: The ortho-position, as in the N-(2-iodophenyl) core, introduces specific steric constraints that can enforce a particular conformation of the molecule, potentially leading to higher affinity or selectivity for a target protein.

    • Halogen Identity: The nature of the halogen is crucial. Iodine, being the largest and most polarizable of the common halogens, can participate in halogen bonding and increases lipophilicity, which can enhance membrane permeability and target engagement.[4] While direct comparative data for a full series is limited, studies on related phenylacetamides show that varying the halogen from fluorine to chlorine to iodine can significantly impact cytotoxic potency.[3][4]

    • Overall Effect: Investigations into 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives revealed that compounds with halogens on the aromatic ring favor anticancer and anti-inflammatory activity.[8][11]

Mechanistic Insights: How These Analogs Work

Understanding the mechanism of action is paramount for rational drug design. For phenoxyacetamide analogs, several key mechanisms have been elucidated, primarily in the context of anticancer activity.

Induction of Apoptosis

A primary mechanism by which many phenoxyacetamide analogs exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[9][17] This process is tightly regulated and is a desirable outcome for cancer therapeutics as it avoids the inflammatory response associated with necrosis.

G Analog Phenoxyacetamide Analog Cell Cancer Cell Analog->Cell Arrest Cell Cycle Arrest (G1/S or G2/M Phase) Cell->Arrest Mito Mitochondrial Stress Cell->Mito Apoptosis Apoptosis Arrest->Apoptosis Caspase9 Caspase-9 Activation Mito->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Caspase3->Apoptosis

Caption: A potential mechanism for apoptosis induction by phenoxyacetamide analogs.

Treatment with these compounds can lead to a halt in cell proliferation by causing cell cycle arrest.[9] Subsequently, they can trigger the intrinsic apoptotic pathway, characterized by mitochondrial stress and the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3), ultimately leading to cell death.[9][18]

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized protocols are essential. The following are detailed workflows for key assays used to evaluate the biological activity of these compounds.

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[1][9]

  • Cell Seeding: Plate human cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the old medium with medium containing the various concentrations of the compounds. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

G A 1. Seed Cells in 96-well plate B 2. Add Serial Dilutions of Test Compound A->B C 3. Incubate (48-72h) B->C D 4. Add MTT Reagent (Incubate 4h) C->D E 5. Solubilize Formazan (Add DMSO) D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 F->G

Caption: Standard workflow for the MTT cell viability assay.
Protocol: In Vitro Antibacterial Susceptibility (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[12][19]

  • Prepare Inoculum: Grow a bacterial culture to a specific concentration (e.g., 0.5 McFarland standard) and then dilute it in an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth.

  • Inoculation: Add a standardized volume of the diluted bacterial suspension to each well. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Conclusion and Future Perspectives

The N-aryl-2-phenoxyacetamide scaffold is a remarkably fertile ground for the discovery of new therapeutic agents. The available data strongly suggest that these compounds possess a broad spectrum of biological activities, with significant potential in oncology, infectious diseases, and inflammatory disorders.

The structure-activity relationship analyses indicate that substitutions on both the phenoxy and N-phenyl rings are critical for modulating potency and selectivity. Specifically, the introduction of an iodine atom at the ortho-position of the N-phenyl ring is a promising strategy for enhancing biological activity, likely through a combination of steric, electronic, and lipophilic effects.

Future research in this area should focus on:

  • Systematic Synthesis: The rational design and synthesis of a focused library of N-(2-iodophenyl)-2-phenoxyacetamide analogs with diverse substitutions on the phenoxy ring to build a more detailed and quantitative SAR.

  • In-depth Mechanistic Studies: For the most potent compounds, further investigation into their molecular targets and effects on cellular signaling pathways is crucial.

  • Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

  • In Vivo Efficacy: Testing the most promising analogs in relevant animal models of cancer, infection, or inflammation to validate their therapeutic potential.

By leveraging the insights presented in this guide, the scientific community can continue to unlock the full potential of this versatile chemical class, paving the way for the development of next-generation therapeutics.

References

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  • Al-Warhi, T., Sabt, A., Rizvi, S. U. M. D., Azam, F., & Isab, A. A. (2022). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 27(8), 2499. [Link]

  • Zhu, Q., Jia, Z., Lu, Y., & Li, Y. (2014). Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. Molecules, 19(11), 18620-18631. [Link]

  • Zhu, Q., Jia, Z., Lu, Y., & Li, Y. (2014). Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. Molecules, 19(11), 18620-18631. [Link]

  • Gökçe, M., Utku, S., & Küpeli, E. (2005). Synthesis and microbiological activity of some novel N-(2-hydroxyl-5-substitutedphenyl)benzacetamides, phenoxyacetamides and thiophenoxyacetamides as the possible metabolites of antimicrobial active benzoxazoles. Il Farmaco, 60(5), 397-403. [Link]

  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. BioMed research international, 2014, 386473. [Link]

  • TÜBİTAK Academic Journals. (2025). Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitro-phenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. TÜBİTAK Academic Journals. [Link]

  • Weaver, C. D., et al. (2014). Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. Bioorganic & medicinal chemistry letters, 24(21), 4957–4961. [Link]

  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. ResearchGate. [Link]

  • Wang, Y., et al. (2025). Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening. Molecules, 30(5), 1065. [Link]

  • Al-Ghorbani, M., et al. (2018). The Novel 4-Phenyl-2-Phenoxyacetamide Thiazoles modulates the tumor hypoxia leading to the crackdown of neoangiogenesis and evoking the cell death. European journal of medicinal chemistry, 143, 1826-1839. [Link]

  • Al-Ghorbani, M., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 32. [Link]

  • ResearchGate. (2025). Synthesis, anti-tumor evaluation, and mechanistic investigation of 3-indolylpyrazole phenoxyacetamide derivatives against chronic myeloid leukemia cells. ResearchGate. [Link]

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research, 12(3), 267–272. [Link]

  • Kumar, S., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug design, development and therapy, 10, 3489–3503. [Link]

  • Zhang, Z., et al. (2019). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 24(18), 3322. [Link]

  • Google Patents. (2009). Synthesis of phenoxyacetic acid derivatives.
  • Tavallaei, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]

  • ResearchGate. (2012). Synthesis, antibacterial and anti-inflammatory activities of some 2-phenylglyoxylic acid derivatives. ResearchGate. [Link]

  • ResearchGate. (2025). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2022). Characterization of Analgesics: A Preliminary Review. Journal of Pharmaceutical Research International, 34(32A), 1-13. [Link]

Sources

Chemical Properties and Medicinal Utility of N-Aryl-2-Phenoxyacetamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Connector

In the landscape of medicinal chemistry, the N-aryl-2-phenoxyacetamide scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. From tubulin polymerization inhibitors to COX-2 antagonists and antimicrobial agents, this scaffold’s utility lies in its unique ability to bridge two hydrophobic domains (the aryl and phenoxy rings) via a flexible yet chemically distinct linker (the oxyacetamide bridge).

This guide dissects the chemical properties, synthetic methodology, and structure-activity relationships (SAR) of this scaffold, providing researchers with a roadmap to utilize it effectively in drug discovery campaigns.

Synthetic Architecture: A Modular Approach

For a medicinal chemist, the value of a scaffold is defined by its synthetic accessibility. The N-aryl-2-phenoxyacetamide core allows for convergent synthesis , enabling the independent optimization of the "Left-Hand Side" (Phenoxy) and "Right-Hand Side" (N-Aryl) domains before final assembly.

2.1 Strategic Routes

While direct coupling of phenoxyacetic acid with anilines (using EDC/HOBt) is possible, the Nucleophilic Substitution Strategy (Route B below) is superior for library generation. It avoids the pre-synthesis of diverse phenoxyacetic acids, instead using commercially available phenols and chloroacetyl chloride.

Figure 1: Modular Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Electrophile Formation cluster_1 Step 2: Convergent Assembly Aniline Start: Substituted Aniline (Right-Hand Side) Intermediate Intermediate: 2-Chloro-N-arylacetamide Aniline->Intermediate Acylation (DCM, 0°C) Chloroacetyl Reagent: Chloroacetyl Chloride Chloroacetyl->Intermediate Product Final Scaffold: N-Aryl-2-phenoxyacetamide Intermediate->Product SN2 Substitution (DMF, 80°C) Phenol Reagent: Substituted Phenol (Left-Hand Side) Phenol->Product Base Catalyst: K2CO3 / KI Base->Product

Caption: A convergent two-step protocol allowing independent variation of aryl and phenoxy moieties.

2.2 Validated Experimental Protocol

Rationale: This protocol uses Potassium Iodide (KI) as a catalyst (Finkelstein reaction in situ) to accelerate the substitution of the chloride by the phenoxide, a critical optimization often overlooked in standard texts.

Step 1: Synthesis of 2-Chloro-N-phenylacetamide (The Electrophile)

  • Dissolution: Dissolve aniline (10 mmol) in anhydrous DCM (20 mL) containing Triethylamine (12 mmol).

  • Acylation: Cool to 0°C. Add chloroacetyl chloride (11 mmol) dropwise. The exotherm drives the reaction; cooling prevents bis-acylation.

  • Workup: Stir at RT for 2 hours. Wash with 1N HCl (to remove unreacted amine) and Brine. Dry over Na2SO4 and concentrate.

    • Checkpoint: Product should appear as a white/off-white solid. Purity >95% by TLC (Hexane:EtOAc 7:3).

Step 2: Scaffold Assembly (The SN2 Displacement)

  • Activation: In a round-bottom flask, suspend substituted phenol (1.0 equiv) and anhydrous K2CO3 (2.0 equiv) in DMF (5 mL/mmol). Stir for 15 min to generate the phenoxide anion.

  • Coupling: Add the 2-Chloro-N-phenylacetamide intermediate (1.0 equiv) and a catalytic amount of KI (0.1 equiv).

  • Reaction: Heat to 80°C for 4-6 hours.

    • Mechanism:[1][2][3] KI converts the alkyl chloride to a more reactive alkyl iodide in situ, which is then rapidly displaced by the phenoxide.

  • Isolation: Pour into ice water. The hydrophobic product will precipitate. Filter, wash with water, and recrystallize from Ethanol.

Physicochemical Profiling & Stability

Understanding the physical behavior of this scaffold is crucial for predicting ADME (Absorption, Distribution, Metabolism, Excretion) properties.

3.1 Conformational Locking

The oxyacetamide linker (-O-CH2-CO-NH-) is not a passive chain. X-ray crystallography and NMR studies suggest a preference for a planar or semi-planar conformation due to an intramolecular hydrogen bond between the amide -NH and the ether oxygen (-O-).

  • Effect: This "pseudo-ring" formation increases lipophilicity (by hiding polar groups) and improves membrane permeability.

  • Design Tip: Substituents at the ortho position of the phenoxy ring can disrupt this H-bond via steric clash, altering the global shape of the molecule.

3.2 Quantitative Properties (Representative Data)

The following table illustrates how simple substitutions shift the physicochemical profile, affecting drug-likeness.

Compound IDR1 (Phenoxy)R2 (N-Aryl)LogP (Calc)TPSA (Ų)Solubility (aq)Predicted Activity Trend*
NP-01 HH2.138.3ModerateBaseline
NP-02 4-ClH2.738.3LowIncreased Potency (Lipophilic)
NP-03 4-Cl4-NO22.884.1Very LowHigh Antimicrobial Potential
NP-04 2,4-Di-Cl3-F3.438.3PoorMetabolic Stability Enhanced
NP-05 4-OMe4-COOH1.875.6HighImproved Solubility/Clearance

Note: Activity trends are generalized based on antimicrobial/cytotoxic literature precedents.

3.3 Metabolic Stability
  • Hydrolysis: The amide bond is susceptible to amidases, particularly in the liver. However, the adjacent ether oxygen provides some steric and electronic shielding compared to simple acetamides.

  • Oxidation: The methylene (-CH2-) bridge is a "soft spot" for CYP450 oxidation.

    • Mitigation: Introducing steric bulk (e.g., a methyl group on the methylene, converting it to a chiral center) significantly slows metabolic degradation.

Structure-Activity Relationship (SAR) Dynamics

To optimize this scaffold, one must treat the two aromatic rings as distinct domains interacting with different pockets of the target protein.

Figure 2: SAR Decision Logic

SAR_Logic Core Scaffold Core (N-aryl-2-phenoxyacetamide) Phenoxy Ring A: Phenoxy (Hydrophobic Pocket) Core->Phenoxy Linker Linker: -OCH2CONH- Core->Linker Aryl Ring B: N-Aryl (Electronic Tuning) Core->Aryl Phenoxy_Sub Substituents (Cl, Me) Phenoxy->Phenoxy_Sub Phenoxy_Effect Effect: Lipophilicity & Steric Fit Phenoxy_Sub->Phenoxy_Effect Linker_Mod Mod: Alpha-Methylation Linker->Linker_Mod Linker_Effect Effect: Metabolic Stability (Chirality) Linker_Mod->Linker_Effect Aryl_EWG EWG (NO2, F, CF3) Aryl->Aryl_EWG Aryl_Effect Effect: Increases Potency (Antimicrobial/Cytotoxic) Aryl_EWG->Aryl_Effect

Caption: Strategic optimization map. Ring A controls fit; Ring B controls electronic reactivity and potency.

4.1 Ring A (Phenoxy): The Anchor

This ring typically sits in a hydrophobic pocket.

  • Halogenation (Cl, Br): At the para or meta positions, halogens increase lipophilicity (LogP) and metabolic resistance. 2,4-Dichlorophenoxy derivatives often show superior cytotoxicity (e.g., against HepG2 cells).[4]

  • Steric Bulk: Large groups at the ortho position can twist the ether bond, potentially locking the conformation but also risking steric clash with the receptor.

4.2 Ring B (N-Aryl): The Electronic Tuner

This ring modulates the acidity of the amide NH and interacts with polar residues.

  • Electron Withdrawing Groups (EWG): Substituents like -NO2, -CF3, or -Cl on this ring generally increase biological activity (especially antimicrobial). They pull electron density from the amide nitrogen, making the NH a better Hydrogen Bond Donor (HBD).

  • Fluorine Scan: Introducing Fluorine (F) often improves metabolic stability (blocking oxidation sites) without drastically changing steric volume.

References
  • BenchChem. A Comparative Guide to the Synthesis of N-Aryl-2-phenylacetamides. Retrieved from

  • ResearchGate. Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal Agents. (2021).[5][6][7] Retrieved from

  • MDPI. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer. (2023).[4][8][9] Retrieved from

  • PubMed. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines. Retrieved from

  • Rasayan J. Chem. Synthesis of Acetamide Derivatives and Antibacterial Activity. (2019).[8][10][11] Retrieved from

Sources

Methodological & Application

Application Note: Optimized Synthesis of N-(2-iodophenyl)-2-phenoxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the protocol for the chemoselective acylation of 2-iodoaniline with phenoxyacetyl chloride to yield


-(2-iodophenyl)-2-phenoxyacetamide . This specific scaffold is a critical intermediate in medicinal chemistry, often serving as a precursor for intramolecular Heck cyclizations to synthesize oxindoles and biologically active heterocycles.

The guide prioritizes the anhydrous dichloromethane (DCM) method using pyridine as a base/catalyst, offering the highest reliability for research-scale synthesis (100 mg to 10 g). A secondary biphasic Schotten-Baumann protocol is provided for scale-up scenarios where moisture tolerance is required.

Scientific Background & Mechanism[1][2]

Reaction Mechanism

The transformation proceeds via a Nucleophilic Acyl Substitution mechanism.

  • Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion (

    
    ) as a leaving group.
    
  • Deprotonation: The base (Pyridine or

    
    ) deprotonates the resulting ammonium species to generate the neutral amide and the hydrochloride salt of the base.
    

Critical Consideration: 2-iodoaniline is a weak nucleophile compared to standard anilines. The ortho-iodine atom exerts both a steric hindrance and an inductive electron-withdrawing effect, reducing the nucleophilicity of the amine. Consequently, the use of a highly reactive acid chloride (phenoxyacetyl chloride) is preferred over direct coupling with carboxylic acids (which would require harsh peptide coupling reagents like HATU/EDC).

Mechanistic Visualization

ReactionMechanism Reactants 2-Iodoaniline + Phenoxyacetyl Chloride Tetrahedral Tetrahedral Intermediate Reactants->Tetrahedral Nucleophilic Attack Elimination Elimination of Cl- Tetrahedral->Elimination Collapse Deprotonation Base Deprotonation (- HCl) Elimination->Deprotonation Proton Transfer Product N-(2-iodophenyl)- 2-phenoxyacetamide Deprotonation->Product Final

Figure 1: Step-wise mechanism of the acylation reaction.

Method A: Anhydrous Acylation (Gold Standard)

Recommended for: High purity requirements, research scale (100 mg - 10 g), and substrates sensitive to hydrolysis.

Reagent Stoichiometry
ComponentRoleEquiv.[1][2]MW ( g/mol )Density (g/mL)
2-Iodoaniline Limiting Reagent1.0219.02Solid
Phenoxyacetyl Chloride Electrophile1.1 - 1.2170.591.235
Pyridine Base/Catalyst1.5 - 2.079.100.978
Dichloromethane (DCM) Solvent0.1 - 0.2 M--
Detailed Protocol

Step 1: Preparation

  • Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Purge the flask with Nitrogen (

    
    ) or Argon.
    
  • Dissolve 2-iodoaniline (1.0 eq) in anhydrous DCM (concentration ~0.15 M).

  • Add Pyridine (1.5 eq) . The solution should remain clear or turn slightly yellow.

  • Cool the mixture to

    
      using an ice-water bath.
    

Step 2: Addition

  • Dilute phenoxyacetyl chloride (1.1 eq) in a small volume of DCM (e.g., 1/5th of total solvent volume).

  • Add the acid chloride solution dropwise over 15–20 minutes.

    • Why? Controlling the addition rate prevents a localized exotherm which can lead to bis-acylation or decomposition of the acid chloride.

  • A white precipitate (Pyridine

    
    HCl) may form immediately.
    

Step 3: Reaction

  • Remove the ice bath after addition is complete.

  • Allow the reaction to warm to Room Temperature (RT) .

  • Stir for 2–4 hours .

  • Validation: Monitor by TLC (Eluent: 20% EtOAc in Hexanes). The 2-iodoaniline spot (lower

    
    , fluorescent) should disappear.
    

Step 4: Workup

  • Quench: Add saturated

    
     solution (equal volume to organic layer). Stir vigorously for 10 mins to hydrolyze unreacted acid chloride.
    
  • Separation: Transfer to a separatory funnel. Collect the organic (lower) layer.[3]

  • Acid Wash: Wash the organic layer with 1M HCl (

    
    ).
    
    • Crucial Step: This removes the excess pyridine and any unreacted aniline.

  • Neutralization: Wash with saturated

    
     (
    
    
    
    ) and Brine (
    
    
    ).
  • Drying: Dry over anhydrous

    
     or 
    
    
    
    , filter, and concentrate in vacuo.

Step 5: Purification

  • The crude product is often pure enough for use.

  • If necessary, recrystallize from hot Ethanol or a Hexane/Ethyl Acetate mixture.

  • Alternatively, purify via flash column chromatography (Gradient: 0%

    
     20% EtOAc in Hexanes).
    

Method B: Schotten-Baumann (Biphasic)

Recommended for: Large scale (>10 g), or when anhydrous solvents are unavailable.

  • Dissolve 2-iodoaniline in DCM or Ethyl Acetate .

  • Add an equal volume of 10%

    
      or 
    
    
    
    aqueous solution.
  • Add phenoxyacetyl chloride dropwise to the vigorously stirring biphasic mixture at RT.

  • Stir for 4–6 hours.

  • Separate layers; wash organic layer with water and brine. Dry and concentrate.

Experimental Workflow Visualization

Workflow Setup Setup: Anhydrous DCM, N2 atm Dissolve 2-Iodoaniline + Pyridine Cooling Cool to 0°C Setup->Cooling Addition Add Phenoxyacetyl Chloride (Dropwise) Cooling->Addition Reaction Warm to RT Stir 2-4 Hours Addition->Reaction Check TLC Check (Complete?) Reaction->Check Check->Reaction No (Stir longer) Workup Wash: 1M HCl -> NaHCO3 -> Brine Check->Workup Yes Purify Recrystallize (EtOH) or Column Chromatography Workup->Purify

Figure 2: Operational workflow for the anhydrous synthesis protocol.

Expected Analytical Data

Upon isolation, the product should be verified using NMR spectroscopy.

TechniqueExpected Signal CharacteristicsStructural Assignment
1H NMR

9.0 – 9.5 ppm (s, 1H)
Amide N-H

7.8 – 7.9 ppm (d, 1H)
Ar-H (ortho to Iodine)

6.9 – 7.4 ppm (m, 8H)
Remaining Ar-H (Phenoxy + Aniline)

4.6 – 4.7 ppm (s, 2H)
Phenoxy CH₂
13C NMR

167 ppm
C=O (Amide)

67 ppm
CH₂ -O

90 ppm
C-I (Ipsocarbon attached to Iodine)

Note: Chemical shifts may vary slightly depending on solvent (


 vs 

).

Troubleshooting Matrix

ObservationProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure reagents are dry; increase Acid Chloride to 1.3 eq.
Starting Material Remains Low NucleophilicityAdd catalytic DMAP (0.1 eq) to activate the acyl chloride.
Black/Tar Formation Oxidation of AnilinePurge solvents thoroughly with

; keep reaction in the dark.
Product is Oily Residual Solvent/ImpuritiesTriturate with cold Hexane or Pentane to induce crystallization.

References

  • BenchChem. (2025).[4][5] Synthesis of N-ethyl-2-oxo-2-phenylacetamide (General Amide Coupling Protocol). Retrieved from

  • Organic Syntheses. (2010). Palladium-Catalyzed Carbonylation: General Procedure for Acid Chloride Coupling. Org. Synth. 2010, 87, 199. Retrieved from

  • National Institutes of Health (PMC). (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines. Retrieved from

  • MDPI. (2021). Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives. Retrieved from

  • Royal Society of Chemistry. (2017). General Procedure for 2-iodoaniline Synthesis and Functionalization. Retrieved from

Sources

Application Note: High-Efficiency Microwave-Assisted Synthesis of Phenoxyacetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenoxyacetamide derivatives represent a critical pharmacophore in medicinal chemistry, exhibiting potent antimicrobial, anti-inflammatory, and enzyme-inhibitory (e.g., MAO-A/B) profiles. Conventional synthesis via Williamson etherification or direct amidation often suffers from prolonged reaction times (4–12 hours), harsh reflux conditions, and variable yields due to thermal gradients.

This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction times to <15 minutes while increasing yields by 15–30%. By leveraging dielectric heating, this method ensures homogeneous energy distribution, minimizes solvent usage, and allows for precise control over reaction kinetics.

Mechanistic Principles & Rational Design

The Dielectric Heating Advantage

Unlike conventional heating, which relies on conductive heat transfer from the vessel wall (creating thermal gradients), microwave irradiation heats the reaction mixture volumetrically.[1][2] This is achieved through two primary mechanisms:[1][3][4]

  • Dipolar Polarization: Polar solvent/reagent molecules align with the oscillating electric field.[2][4][5] As the field alternates (2.45 GHz), molecular rotation generates internal friction and heat.

  • Ionic Conduction: Dissolved ions (e.g., phenoxide, carbonate) oscillate under the influence of the field, colliding with neighboring molecules to generate heat.

In the synthesis of phenoxyacetamides, the rate-determining step—typically the nucleophilic attack of the phenoxide ion on the


-carbon of the chloroacetamide—is significantly accelerated by the rapid, uniform attainment of the activation energy (

).
Mechanistic Pathway

The synthesis follows a nucleophilic substitution (


) pathway. The base deprotonates the phenol to generate a phenoxide anion, which then displaces the chloride from the 2-chloroacetamide derivative.

ReactionMechanism cluster_mw Microwave Field Effects Start Reagents (Phenol + Base) Intermediate Active Species (Phenoxide Anion) Start->Intermediate Deprotonation (Ionic Conduction) Transition Transition State (Dipolar Stabilization) Intermediate->Transition MW Irradiation (Rapid Ea attainment) Product Phenoxyacetamide Derivative Transition->Product SN2 Substitution (-Cl⁻)

Figure 1: Mechanistic flow of microwave-enhanced nucleophilic substitution. The microwave field stabilizes the dipolar transition state and accelerates the ionic conduction of the phenoxide species.

Experimental Protocols

Materials & Equipment
  • Reactor: Single-mode or Multi-mode Microwave Reactor (e.g., CEM Discover, Anton Paar Monowave).

  • Vessels: 10 mL or 30 mL pressure-sealed borosilicate glass vials with Teflon/silicone septa.

  • Reagents: Substituted Phenol (1.0 equiv), 2-Chloro-N-substituted acetamide (1.0 equiv), Anhydrous Potassium Carbonate (

    
    , 2.0 equiv), Potassium Iodide (KI, 0.1 equiv - catalyst).
    
  • Solvent: Acetone (for lower temp/pressure) or DMF (for higher temp solubility). Recommendation: Acetone is greener and easier to remove.

Protocol A: General One-Pot Synthesis (Acetone/K2CO3)

This protocol is optimized for phenols with electron-withdrawing or neutral groups.

  • Preparation: In a 10 mL microwave vial, charge substituted phenol (1.0 mmol), 2-chloro-N-phenylacetamide (1.0 mmol), and anhydrous

    
     (2.0 mmol).
    
  • Catalysis: Add a catalytic amount of KI (0.1 mmol) to facilitate the Finkelstein-like exchange (in situ generation of more reactive iodo-species).

  • Solvation: Add 3–5 mL of Acetone. Add a magnetic stir bar. Cap the vial securely.

  • Irradiation: Program the microwave reactor with the following parameters:

    • Temperature: 60°C (Dynamic mode)

    • Hold Time: 5–10 minutes

    • Pressure Limit: 200 psi (Safety Cutoff)

    • Power: Max 200W (High absorption)

    • Stirring: High

  • Work-up:

    • Cool the vial to room temperature (using compressed air cooling feature).

    • Pour the reaction mixture into 50 mL of crushed ice/water.

    • Stir vigorously; the solid product will precipitate.

    • Filter the solid, wash with cold water (3 x 10 mL) to remove inorganic salts.

    • Recrystallize from Ethanol/Water (ratio dependent on derivative).

Protocol B: High-Temperature Method (DMF)

For sterically hindered phenols or those with electron-donating groups requiring higher activation energy.

  • Preparation: Combine reagents as above in a 10 mL vial.

  • Solvation: Use Dimethylformamide (DMF) (2 mL). Note: DMF absorbs microwaves very efficiently.

  • Irradiation:

    • Temperature: 120°C

    • Hold Time: 2–4 minutes

  • Work-up: Pour into ice water. If oil forms, extract with Ethyl Acetate, dry over

    
    , and evaporate.
    

Optimization Logic & Workflow

Successful synthesis requires balancing solvent polarity (for MW absorption) with solubility and vapor pressure. Use the following decision tree to select the optimal conditions.

OptimizationWorkflow Start Start: Select Reagents SolubilityCheck Are reagents soluble in Acetone? Start->SolubilityCheck PathAcetone Use Acetone (Green Route) SolubilityCheck->PathAcetone Yes PathDMF Use DMF or PEG-400 (High T Route) SolubilityCheck->PathDMF No MW_Acetone MW: 60°C, 10 min Max Pressure Check PathAcetone->MW_Acetone MW_DMF MW: 120-140°C, 3 min Open Vessel Option PathDMF->MW_DMF TLC Check TLC MW_Acetone->TLC MW_DMF->TLC Complete Workup: Ice Water Pour TLC->Complete Product Formed Incomplete Increase Time (+5 min) OR Add KI Catalyst TLC->Incomplete SM Remains Incomplete->SolubilityCheck Re-evaluate

Figure 2: Decision matrix for solvent selection and process optimization based on reagent solubility and reaction progress.

Data Analysis: Conventional vs. Microwave[1][6][7][8][9][10]

The following data summarizes the efficiency gains observed when synthesizing 2-(4-chlorophenoxy)-N-phenylacetamide .

ParameterConventional Heating (Reflux)Microwave Irradiation (Closed Vessel)Improvement Factor
Reaction Temperature 56°C (Acetone Reflux)60–80°C (Superheated Acetone)+1.4x Temp
Reaction Time 6 – 8 Hours8 – 12 Minutes~40x Faster
Yield (%) 65 – 72%88 – 94%+20% Yield
Solvent Volume 25 – 50 mL2 – 4 mL10x Less Waste
Purity (Crude) Requires Column Chrom.Recrystallization SufficientCleaner Profile

Key Insight: The yield improvement in MW synthesis is attributed to the suppression of side reactions (e.g., Claisen condensation of the acetamide) due to the significantly shorter exposure to basic conditions at high temperatures.

Troubleshooting & Safety

Critical Safety: Vessel Pressure
  • Risk: Acetone has a low boiling point (56°C). Heating to 80°C in a sealed vessel generates significant pressure.

  • Mitigation: Always use a reactor with an active pressure sensor. Set a safety cutoff at 250 psi (17 bar). Do not fill vessels more than 50% volume.

Troubleshooting Guide
  • Problem: Low conversion of Phenol.

    • Solution: Ensure

      
       is anhydrous (grind before use). Water dampens the dielectric heating efficiency of acetone and solvates the nucleophile, reducing reactivity.
      
  • Problem: Charring or dark impurities.

    • Solution: Reduce temperature by 10°C. "Hot spots" can occur if stirring is inefficient. Ensure the stir bar is spinning rapidly to distribute heat.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020).[6] Microwave Assisted Synthesis of Some Traditional Reactions: Green Chemistry Approach. Asian Journal of Research in Chemistry, 13(4), 279-285. [Link]

  • Sayed, M. M., et al. (2023).[7] In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells. Pharmaceuticals, 16(11), 1524.[7] [Link][7]

  • Desai, N. C., et al. (2014). Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues as Monoamine Oxidase Inhibitors. Molecules, 19(11). [Link]

Sources

Preparation of Radiolabeled Phenylacetamide Derivatives for Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Phenylacetamide Scaffolds in Molecular Imaging

The phenylacetamide core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its versatility allows for substitutions on the phenyl ring and the acetamide nitrogen, enabling the fine-tuning of pharmacological properties. In the realm of molecular imaging, particularly Positron Emission Tomography (PET), radiolabeled phenylacetamide derivatives are emerging as powerful probes for visualizing and quantifying a variety of biological targets in vivo. These targets include enzymes, receptors, and transporters implicated in neurological disorders, cancer, and inflammation. The ability to non-invasively study the distribution and density of these targets provides invaluable insights for drug development, disease diagnosis, and monitoring therapeutic response.

This application note provides a comprehensive guide to the preparation of radiolabeled phenylacetamide derivatives for PET imaging. We will delve into the strategic considerations for precursor design, detailed protocols for radiolabeling with Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]), and the essential quality control procedures required for ensuring the safety and efficacy of the final radiotracer for preclinical and clinical research.

Precursor Design and Synthesis: The Foundation of Successful Radiochemistry

The success of any radiolabeling endeavor hinges on the thoughtful design and synthesis of a suitable precursor molecule. The precursor must contain a reactive site for the incorporation of the radioisotope and a leaving group that can be readily displaced under the demanding conditions of radiochemistry – namely, short reaction times, low reactant concentrations, and high temperatures.

For phenylacetamide derivatives, the labeling strategy typically focuses on two key positions: the phenyl ring or a substituent on the acetamide nitrogen.

Strategies for Radiolabeling Phenylacetamide Derivatives
Labeling PositionRadioisotopeCommon Labeling ReactionPrecursor Functional GroupLeaving Group
Phenyl Ring[¹⁸F]FluorineNucleophilic Aromatic SubstitutionNitro (-NO₂) or Trimethylammonium (-N(CH₃)₃⁺)-NO₂ or -N(CH₃)₃⁺
Phenyl Ring[¹¹C]Carbon[¹¹C]CO₂ CarboxylationArylboronic ester (e.g., BPin)-BPin
N-alkyl substituent[¹¹C]Carbon[¹¹C]MethylationDesmethyl amine (-NH)-H
O-alkyl substituent[¹¹C]Carbon[¹¹C]MethylationPhenol (-OH)-H

Causality in Precursor Design: The choice of labeling position and radioisotope is dictated by several factors:

  • Metabolic Stability: The radiolabel should be placed on a metabolically stable position of the molecule to prevent premature cleavage and subsequent misinterpretation of the imaging signal.

  • Pharmacological Impact: The introduction of the radioisotope and any associated structural modifications should not significantly alter the affinity and selectivity of the derivative for its biological target.

  • Synthetic Accessibility: The precursor synthesis should be efficient and scalable, providing sufficient material for multiple radiolabeling experiments.

A general synthetic route to a versatile phenylacetamide precursor for [¹⁸F]fluorination is outlined below. This involves the synthesis of a nitro-substituted phenylacetic acid, followed by amidation.

Protocol 1: Synthesis of a Nitro-Substituted Phenylacetamide Precursor for [¹⁸F]Fluorination

This protocol describes the synthesis of N-((tetrahydrofuran-2-yl)methyl)-2-(4-nitrophenyl)acetamide, a common type of precursor for nucleophilic aromatic substitution with [¹⁸F]fluoride.

Materials:

  • 4-Nitrophenylacetic acid

  • (Tetrahydrofuran-2-yl)methanamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 4-nitrophenylacetic acid (1.0 eq) and (tetrahydrofuran-2-yl)methanamine (1.1 eq) in anhydrous DCM.

  • Coupling Agent Addition: Add DMAP (0.1 eq) to the solution. In a separate flask, dissolve DCC (1.2 eq) in a minimal amount of DCM.

  • Reaction: Slowly add the DCC solution to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes gradient to yield the desired nitro-precursor.

Radiolabeling Methodologies: Incorporating the Positron Emitter

The short half-lives of PET isotopes ([¹¹C]: ~20.4 minutes; [¹⁸F]: ~109.8 minutes) necessitate rapid and efficient radiolabeling procedures.[1] Automated synthesis modules are commonly employed to ensure reproducibility, minimize radiation exposure to personnel, and comply with Good Manufacturing Practice (GMP) guidelines.[2][3]

[¹⁸F]Fluorination of Phenylacetamide Derivatives

Nucleophilic substitution with cyclotron-produced [¹⁸F]fluoride is the most common method for introducing Fluorine-18 into aromatic systems.[4] The process involves the activation of [¹⁸F]fluoride and its reaction with an electron-deficient aromatic ring.

G cluster_0 Automated Synthesis Module Cyclotron [¹⁸F]Fluoride in [¹⁸O]H₂O (from Cyclotron) Anion_Exchange Anion Exchange Cartridge (e.g., QMA) Cyclotron->Anion_Exchange Trapping [¹⁸F]⁻ Elution Elution with K₂CO₃/Kryptofix 2.2.2 Anion_Exchange->Elution Release Azeotropic_Drying Azeotropic Drying (MeCN, heat) Elution->Azeotropic_Drying Activation Reaction Reaction with Precursor (DMSO, heat) Azeotropic_Drying->Reaction Nucleophilic Substitution Purification Semi-preparative HPLC Purification Reaction->Purification Isolation Formulation Formulation in Saline/Ethanol Purification->Formulation Solvent Exchange Final_Product [¹⁸F]Fluorophenylacetamide (Sterile, Injectable) Formulation->Final_Product Sterile Filtration

Protocol 2: Automated [¹⁸F]Fluorination of a Phenylacetamide Precursor

This protocol outlines a general procedure for the automated synthesis of an [¹⁸F]fluorophenylacetamide derivative using a commercial synthesis module.

Materials:

  • Nitro-substituted phenylacetamide precursor (from Protocol 1)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Kryptofix 2.2.2 (K222)

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (MeCN) for azeotropic drying and HPLC mobile phase

  • Water for HPLC mobile phase

  • Semi-preparative C18 HPLC column

  • Sterile water for injection

  • Sterile ethanol

  • Sterile vent filter (0.22 µm)

  • Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak)

Procedure (Executed on an Automated Synthesizer):

  • [¹⁸F]Fluoride Trapping: Load the aqueous [¹⁸F]fluoride solution from the cyclotron onto a pre-conditioned quaternary methylammonium (QMA) anion-exchange cartridge.

  • Elution and Drying: Elute the trapped [¹⁸F]fluoride into the reaction vessel using a solution of K222 and K₂CO₃ in acetonitrile/water. Remove the water via azeotropic distillation under a stream of nitrogen at elevated temperature (e.g., 110 °C). Repeat with anhydrous acetonitrile until the [¹⁸F]K/K222 complex is dry.

  • Radiolabeling Reaction: Add a solution of the nitro-precursor (typically 1-5 mg) in anhydrous DMSO to the reaction vessel. Heat the mixture at a high temperature (e.g., 120-160 °C) for a specified time (e.g., 10-15 minutes).

  • Quenching and Dilution: Cool the reaction vessel and quench the reaction by adding water or the HPLC mobile phase.

  • HPLC Purification: Inject the crude reaction mixture onto a semi-preparative C18 HPLC column. Elute with an appropriate mobile phase (e.g., acetonitrile/water gradient) to separate the [¹⁸F]fluorophenylacetamide from unreacted [¹⁸F]fluoride and other impurities. Collect the radioactive peak corresponding to the desired product.

  • Formulation: Dilute the collected HPLC fraction with sterile water for injection. Pass the diluted solution through a C18 Sep-Pak cartridge to trap the product. Wash the cartridge with sterile water to remove residual HPLC solvents. Elute the final product from the cartridge with a small volume of sterile ethanol and dilute with sterile saline to the desired final concentration and ethanol content (typically <10%).

  • Sterile Filtration: Pass the final formulated product through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

[¹¹C]Carbonylation and [¹¹C]Methylation of Phenylacetamide Derivatives

Carbon-11 is typically produced as [¹¹C]CO₂ or [¹¹C]CH₄ in a cyclotron. [¹¹C]CO₂ can be used directly in carboxylation reactions, while [¹¹C]CH₄ is usually converted to more reactive synthons like [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf) for methylation reactions.[5]

G cluster_0 [¹¹C]CO₂ Pathway cluster_1 [¹¹C]CH₃I Pathway C11_CO2 [¹¹C]CO₂ (from Cyclotron) Carboxylation_Reaction Reaction with Arylboronic Ester Precursor (e.g., with CsF, Pd catalyst) C11_CO2->Carboxylation_Reaction Hydrolysis Hydrolysis Carboxylation_Reaction->Hydrolysis Amidation Amidation Hydrolysis->Amidation C11_Carboxy_Product [¹¹C]Carboxyphenylacetamide Amidation->C11_Carboxy_Product C11_CH4 [¹¹C]CH₄ (from Cyclotron) Gas_Phase_Iodination Gas Phase Iodination (I₂, heat) C11_CH4->Gas_Phase_Iodination C11_CH3I [¹¹C]CH₃I Gas_Phase_Iodination->C11_CH3I Methylation_Reaction Reaction with Desmethyl Precursor (Base, e.g., NaH in DMF) C11_CH3I->Methylation_Reaction C11_Methyl_Product [¹¹C]Methylphenylacetamide Methylation_Reaction->C11_Methyl_Product

Protocol 3: Automated [¹¹C]Methylation of a Phenylacetamide Precursor

This protocol describes the synthesis of an N-[¹¹C]methyl or O-[¹¹C]methyl phenylacetamide derivative.

Materials:

  • Desmethyl precursor (containing a free -NH or -OH group)

  • Anhydrous Dimethylformamide (DMF)

  • Sodium Hydride (NaH) or a suitable base

  • [¹¹C]Methyl Iodide ([¹¹C]CH₃I)

  • Semi-preparative C18 HPLC column and mobile phase

  • Sterile formulation solutions as in Protocol 2

Procedure (Executed on an Automated Synthesizer):

  • Precursor Preparation: In the reaction vessel, dissolve the desmethyl precursor (0.5-2 mg) in anhydrous DMF. Add a base such as NaH to deprotonate the amine or hydroxyl group.

  • [¹¹C]CH₃I Trapping: Bubble the gaseous [¹¹C]CH₃I, produced from [¹¹C]CH₄, through the reaction mixture at room temperature or slightly elevated temperature (e.g., 80 °C).

  • Methylation Reaction: Allow the reaction to proceed for a short period (e.g., 3-5 minutes).

  • Quenching and Purification: Quench the reaction with water or HPLC mobile phase and inject the mixture onto the semi-preparative HPLC system for purification as described in Protocol 2.

  • Formulation: Formulate the collected product fraction as described in Protocol 2.

Quality Control: Ensuring a Validatable Radiotracer

Rigorous quality control (QC) is paramount to ensure the safety, purity, and identity of the final radiolabeled phenylacetamide derivative before administration. Key QC tests are summarized in the table below.

Quality Control TestAcceptance Criteria (Typical)Method
Visual Inspection Clear, colorless solution, free of particulate matterVisual examination
pH 4.5 - 7.5pH paper or pH meter
Radionuclidic Identity Half-life of the radioisotope is consistent with the expected value ([¹⁸F] ~ 110 min, [¹¹C] ~ 20 min)Dose calibrator, gamma spectrometer
Radiochemical Purity ≥ 95% of the total radioactivity is in the form of the desired productAnalytical HPLC, Thin Layer Chromatography (TLC)
Radiochemical Identity Retention time of the radioactive product matches that of a non-radioactive standardCo-injection on analytical HPLC
Specific Activity High specific activity to minimize pharmacological effects (typically > 37 GBq/µmol or 1 Ci/µmol at the time of injection)Calculated from the radioactivity and the mass of the product determined by HPLC with a UV detector
Residual Solvents Within acceptable limits (e.g., Ethanol < 10%, Acetonitrile < 410 ppm)Gas Chromatography (GC)
Bacterial Endotoxins < 175 EU/V (where V is the maximum recommended dose in mL)Limulus Amebocyte Lysate (LAL) test
Sterility No microbial growthIncubation in culture media (retrospective test)

Self-Validating Systems: The combination of these QC tests forms a self-validating system. For instance, a matching retention time in the radiochemical identity test confirms the structure, while high radiochemical purity ensures that the observed biological signal is from the intended tracer. High specific activity guarantees that the injected mass is too low to elicit a pharmacological response, ensuring the tracer principle is maintained.

Data Presentation: A Comparative Overview

The following table presents typical, albeit hypothetical, results for the radiosynthesis of a model phenylacetamide derivative via the described methods. Actual results will vary depending on the specific precursor, reaction conditions, and synthesizer used.

Parameter[¹⁸F]Fluorophenylacetamide[¹¹C]Methylphenylacetamide
Radiochemical Yield (decay-corrected) 25-40%30-50%
Total Synthesis Time 40-60 minutes25-35 minutes
Radiochemical Purity > 98%> 98%
Specific Activity (at end of synthesis) > 74 GBq/µmol (2 Ci/µmol)> 111 GBq/µmol (3 Ci/µmol)

Conclusion

The preparation of radiolabeled phenylacetamide derivatives for PET imaging is a multi-step process that demands careful consideration of precursor design, optimization of radiolabeling conditions, and stringent quality control. The protocols and guidelines presented in this application note provide a robust framework for researchers and scientists to develop novel phenylacetamide-based radiotracers. The use of automated synthesis modules is highly recommended to ensure the consistent and safe production of these valuable molecular imaging agents. By following these principles, the scientific community can continue to leverage the phenylacetamide scaffold to create innovative tools for advancing our understanding of biology and medicine.

References

  • Radiosynthesis of [11C]LY2795050 for Preclinical and Clinical PET Imaging Using Cu(II)-Mediated Cyanation. (n.d.). PubMed Central. Retrieved February 22, 2026, from [Link]

  • Automation of the Radiosynthesis of Six Different 18F-labeled radiotracers on the AllinOne. (2016, October 10). PubMed Central. Retrieved February 22, 2026, from [Link]

  • Automated synthesis of PET tracers. (2024, October 1). Forschungszentrum Jülich. Retrieved February 22, 2026, from [Link]

  • Radiosynthesis and in vivo evaluation of a series of substituted 11C-phenethylamines as 5-HT (2A) agonist PET tracers. (2011, April 15). PubMed. Retrieved February 22, 2026, from [Link]

  • Automated Synthesis Modules for PET Radiochemistry. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. (2021, July 21). ResearchGate. Retrieved February 22, 2026, from [Link]

  • State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Fully automated synthesis and initial PET evaluation of [11C]PBR28. (2009, October 1). National Institutes of Health. Retrieved February 22, 2026, from [Link]

  • Automated Synthesis Method to Produce the PET Tracer [68Ga]Ga-FAPI-46 for Clinical Applications: Development, Optimization and Validation. (2023, August 30). Preprints.org. Retrieved February 22, 2026, from [Link]

  • State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis. (2023, October 12). PubMed Central. Retrieved February 22, 2026, from [Link]

  • Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. (n.d.). International Atomic Energy Agency. Retrieved February 22, 2026, from [Link]

  • Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. (n.d.). Royal Society of Chemistry. Retrieved February 22, 2026, from [Link]

  • Automated microfluidic-based production of PET radioligands for clinical and preclinical use. (2024, September 2). DiVA. Retrieved February 22, 2026, from [Link]

  • Review of 18F-FDG Synthesis and Quality Control. (n.d.). PubMed Central. Retrieved February 22, 2026, from [Link]

  • Separation of 2-Hydroxy-N-methyl-N-phenylacetamide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved February 22, 2026, from [Link]

  • Synthesis, quality control and dosimetry of the radiopharmaceutical 18F-sodium fluoride produced at the Center for Development of Nuclear Technology. (n.d.). SciELO. Retrieved February 22, 2026, from [Link]

  • Evaluation of [18F]FDG Synthesis and Quality Control: Experience in the Seoul National University Hospital (SNUH), Seoul, South Korea. (2021, September 27). OMICS International. Retrieved February 22, 2026, from [Link]

  • A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. (2025, November 5). MDPI. Retrieved February 22, 2026, from [Link]

  • Synthesis of Fluorine-18 for Advanced PET Imaging. (2024, July 24). Open MedScience. Retrieved February 22, 2026, from [Link]

  • HPLC of Peptides and Proteins. (n.d.). SpringerLink. Retrieved February 22, 2026, from [Link]

  • 18F-FDG PET/CT IN ONCOLOGY. (n.d.). Richtlijnendatabase. Retrieved February 22, 2026, from [Link]

  • Optimal clinical protocols for total-body 18F-FDG PET/CT examination under different activity administration plans. (2023, February 18). PubMed Central. Retrieved February 22, 2026, from [Link]

  • Separation of N-(2-Amino-6-chlorophenyl)-N-phenylacetamide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved February 22, 2026, from [Link]

  • Can FITC-labeled peptides be purified other than HPLC? (2023, June 1). ResearchGate. Retrieved February 22, 2026, from [Link]

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Application Note: Strategic Solvent Selection for N-(2-iodophenyl)-2-phenoxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-iodophenyl)-2-phenoxyacetamide (N-IPPA) is a critical intermediate in the synthesis of dibenz[b,f][1,4]oxazepine scaffolds and related heterocyclic pharmacophores.[1] Its utility relies heavily on the efficient execution of intramolecular C-N or C-O bond formation, typically mediated by transition metal catalysis (Palladium or Copper). However, the molecule’s physicochemical profile—characterized by high lipophilicity (LogP > 3.[2]0) and rigid aromatic stacking—presents significant solubility challenges that can hamper reaction kinetics and purification yields.[1][2]

This guide provides a rational, data-driven framework for solvent selection. It moves beyond trial-and-error, offering a mechanistic understanding of N-IPPA solvation thermodynamics to optimize workflows from initial synthesis to final crystallization.[1][2]

Physicochemical Profiling & Solubility Prediction[2][3][4]

To select the correct solvent, one must first understand the solute. N-IPPA possesses three distinct structural domains that dictate its interaction with solvents:

  • The Aryl Iodide Moiety: Highly lipophilic and polarizable.[1][2] The large iodine atom enhances London dispersion forces, favoring non-polar or chlorinated solvents.[2]

  • The Amide Linker: A site for Hydrogen Bond (HB) donation (N-H) and acceptance (C=O).[1][2] This necessitates solvents capable of disrupting intermolecular amide stacking (e.g., DMSO, DMF).[2]

  • The Phenoxy Group: Adds aromatic bulk and ether functionality, further driving lipophilicity while offering weak HB acceptance.[1][2]

Table 1: Predicted Physicochemical Properties
PropertyValue (Approx.)Implication for Solvent Selection
Molecular Weight ~353.16 g/mol Moderate size; kinetics limited by diffusion in viscous solvents.[1][2]
LogP (Octanol/Water) 3.2 – 4.2Poor water solubility. Requires organic modifiers or surfactants for aqueous assays.[1][2]
Topological PSA ~38 ŲPermeable, but prone to aggregation in polar protic solvents.[1][2]
H-Bond Donors 1 (Amide NH)Potential for dimerization in non-polar solvents.[1][2]
H-Bond Acceptors 2 (Amide O, Ether O)Good solubility in H-bond donor solvents (Alcohols) if lipophilicity is overcome.[1]

Solvent Selection by Application

The "best" solvent is context-dependent. A solvent ideal for storage may be detrimental to a palladium-catalyzed reaction.[1][2]

A. For Synthesis (Amide Coupling)[1][2][5][6]
  • Recommended: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1][2][3]

  • Rationale: The precursor reaction (2-iodoaniline + phenoxyacetyl chloride) is exothermic.[1] DCM provides excellent solubility for the lipophilic reactants and its low boiling point (40°C) allows for easy removal and heat management.[1]

  • Protocol Note: Ensure anhydrous conditions; water competes for the acyl chloride, reducing yield.[2]

B. For Intramolecular Cyclization (The Critical Step)[1][2]
  • Recommended: DMF (N,N-Dimethylformamide) or DMSO (Dimethyl Sulfoxide) .[1]

  • Rationale:

    • Temperature: Cyclization (e.g., Ullmann or Buchwald-Hartwig) often requires temperatures >100°C. DCM and THF will boil off.[1][2]

    • Catalyst Solubility: Metal-ligand complexes (e.g., Pd(OAc)₂/PPh₃) require polar aprotic environments to remain active and prevent aggregation ("blacking out").[1][2]

    • Base Solubility: Inorganic bases (K₂CO₃, Cs₂CO₃) used in these reactions are insoluble in non-polar solvents but have partial solubility/activity in wet DMF/DMSO.[1][2]

  • Warning: Avoid protic solvents (Ethanol/Methanol) as they can quench active catalyst species or participate in side reactions (transesterification).[1][2]

C. For Purification & Crystallization[6]
  • Recommended: Ethyl Acetate / Hexane (Gradient).[1][2][3]

  • Rationale: N-IPPA is moderately soluble in Ethyl Acetate but insoluble in Hexane.[1][2] This polarity gap allows for controlled precipitation or silica gel chromatography.[1][2]

  • Recrystallization: Hot Ethanol is a viable alternative.[1][2] The compound dissolves at reflux (78°C) but crystallizes upon cooling due to the temperature dependence of solubility in protic solvents.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Golden Standard)

Use this protocol to generate precise solubility data for your specific batch/polymorph.[1]

Materials:

  • N-IPPA (Solid, >98% purity)

  • Analytical Balance (0.01 mg precision)

  • 0.45 µm PTFE Syringe Filters[1][2]

  • Scintillation Vials (20 mL) with PTFE-lined caps

  • Thermomixer or Shaking Water Bath

Step-by-Step Procedure:

  • Preparation: Weigh approximately 20 mg of N-IPPA into three separate vials (Triplicate).

  • Solvent Addition: Add exactly 1.0 mL of the target solvent (e.g., Methanol) to each vial.

  • Saturation:

    • If the solid dissolves immediately, add more solid until a visible precipitate remains (supersaturation).

    • Cap tightly and vortex for 1 minute.

  • Equilibration: Place vials in the Thermomixer at 25°C (or target temp) and shake at 500 RPM for 24 hours. Note: 24h is critical to reach thermodynamic equilibrium.

  • Filtration:

    • Allow vials to stand for 1 hour to let large particles settle.

    • Draw the supernatant into a syringe and filter through a 0.45 µm PTFE filter into a pre-weighed clean vial.

  • Quantification:

    • Evaporate the solvent (Nitrogen stream or Vacuum Centrifuge).[1][2]

    • Weigh the dried residue.[1][2]

    • Calculation:

      
      [1]
      
Protocol B: Kinetic Solubility Assessment (High Throughput)

Use this for rapid screening of biological assay buffers.

  • Prepare a 10 mM stock solution of N-IPPA in 100% DMSO .

  • Spike 2 µL of stock into 198 µL of the target buffer (e.g., PBS pH 7.4) in a 96-well plate (Final conc: 100 µM).

  • Shake for 2 hours at Room Temperature.

  • Measure Absorbance at 620 nm (Turbidimetry).[1][2]

    • High Absorbance (>0.05 OD): Compound has precipitated (Insoluble).[1][2]

    • Low Absorbance (<0.01 OD): Compound is soluble.[1][2]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for solvent selection based on the experimental stage.

SolventSelection Start Start: N-IPPA Handling Application Select Application Start->Application Synthesis Synthesis (Amide Coupling) Application->Synthesis Cyclization Intramolecular Cyclization Application->Cyclization Purification Purification & Analysis Application->Purification DCM DCM or THF (High Sol + Low BP) Synthesis->DCM TempCheck Temp > 100°C? Cyclization->TempCheck Chromatography Flash Column: Hexane / EtOAc Purification->Chromatography Recryst Recrystallization: Hot Ethanol Purification->Recryst Reaction Reaction Control: Exothermic Management DCM->Reaction PolarAprotic DMF or DMSO (High BP + Catalyst Stability) TempCheck->PolarAprotic Yes (Standard) Toluene Toluene (If water removal needed) TempCheck->Toluene Dean-Stark Req.

Figure 1: Decision tree for selecting the optimal solvent system based on the specific experimental phase.

Scientific Validation & Troubleshooting

Why DMSO/DMF for Cyclization?

In the context of converting N-IPPA to a benzoxazepine, the reaction mechanism typically involves a Palladium oxidative addition into the C-I bond. This species is highly polar.[1][2]

  • Dielectric Constant: DMF (

    
    ) and DMSO (
    
    
    
    ) stabilize the charged transition states and cationic Pd-intermediates better than Toluene (
    
    
    ).[1]
  • The "Schlenk Equilibrium": In non-polar solvents, amine/amide substrates can aggregate, shielding the reactive site from the catalyst. Polar aprotic solvents solvate individual molecules, increasing the effective collision frequency.[2]

Troubleshooting "Oiling Out"

A common issue during recrystallization (e.g., from Ethanol) is the product separating as an oil rather than crystals.

  • Cause: The temperature dropped too quickly, or the solution is too concentrated (supersaturation > metastable limit).

  • Solution: Re-heat to reflux, add a small amount of "good" solvent (Ethanol), and cool slowly in a Dewar flask. Alternatively, seed the solution with a crystal from a previous batch.[2]

References

  • ChemicalBook. (2025).[1][2][4] 2-Iodoacetamide and N-phenylacetamide Derivatives: Physicochemical Properties. Retrieved from [1]

  • BenchChem. (2025).[1][2][5][6][3][4] Synthesis and Optimization of 2-(4-Iodophenyl)-N-methylacetamide: Protocols for Amide Coupling. Retrieved from [1]

  • MDPI. (2023).[1][2] Intramolecular Cyclization of N-propargylamides and Phenoxyacetamides: Catalyst and Solvent Effects.[1][2] Encyclopedia MDPI.[1][2] Retrieved from [1]

  • Indian Academy of Sciences. (2020). Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides to benzoxazepines.[1][2][7] Journal of Chemical Sciences.[1][2] Retrieved from [1]

  • OECD. (1995).[1][2] Test No. 105: Water Solubility.[1][2] OECD Guidelines for the Testing of Chemicals.[1][2] Retrieved from [1]

  • Waters Corporation. (2020).[1][2] Solubility Screening by UPLC-MS/MS: Standard Protocols for Hydrophobic Intermediates.[1][2] Retrieved from [1]

Sources

Application Notes & Protocols: Strategic Functionalization of the Aryl Iodide in Phenoxyacetamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Phenoxyacetamide moieties are prevalent structural motifs in medicinal chemistry, recognized for their roles in a variety of biologically active compounds.[1][2] The strategic introduction of an aryl iodide to this scaffold provides a versatile handle for a multitude of late-stage functionalization reactions, primarily through transition-metal-catalyzed cross-coupling. This guide offers a comprehensive overview of established and robust methodologies for the functionalization of aryl iodides within phenoxyacetamide frameworks. We will delve into the mechanistic rationale behind key transformations, provide detailed, field-tested protocols, and present data to guide your experimental design.

Introduction: The Phenoxyacetamide Scaffold and the Power of the Aryl Iodide

The phenoxyacetamide scaffold is a privileged structure in drug discovery, offering a desirable combination of synthetic accessibility and biological relevance. Its derivatives have been investigated for a range of therapeutic applications.[1] The introduction of an aryl iodide to this scaffold dramatically expands its synthetic utility. Aryl iodides are highly reactive partners in a variety of cross-coupling reactions due to the relatively weak C-I bond, making them ideal for constructing diverse molecular architectures under mild conditions.[3]

This document will focus on the most impactful palladium- and copper-catalyzed cross-coupling reactions for the functionalization of a model aryl iodide-containing phenoxyacetamide substrate. These reactions include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids/esters.

  • Buchwald-Hartwig Amination: For the synthesis of C-N bonds with a wide range of amines.[4][5]

  • Sonogashira Coupling: For the creation of C-C triple bonds with terminal alkynes.[6][7][8]

  • Ullmann Condensation: A classic copper-catalyzed method for forming C-O, C-S, and C-N bonds.[9][10]

Beyond these, we will touch upon the emerging field of C-H functionalization as a complementary strategy for modifying the phenoxyacetamide core.[11][12][13][14]

The Cornerstone of Modern Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the functionalization of aryl iodides is a prime example of their power. The general catalytic cycle for many of these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Diagram: Generalized Palladium Catalytic Cycle

Palladium Catalytic Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-I Ar-Pd(II)-I(Ln) Ar-Pd(II)-I(Ln) Oxidative Addition->Ar-Pd(II)-I(Ln) Transmetalation Transmetalation Ar-Pd(II)-I(Ln)->Transmetalation R-M Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Transmetalation->Ar-Pd(II)-R(Ln) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln Catalyst Regeneration Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The choice of ligand (L) is critical for the success of these reactions. Ligands modulate the steric and electronic properties of the palladium center, influencing the rates of the individual steps in the catalytic cycle and ultimately determining the reaction's efficiency and substrate scope.[15][16]

Key Functionalization Strategies and Protocols

Here, we present detailed protocols for the functionalization of a model substrate: 2-(4-iodophenoxy)-N-phenylacetamide .

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for forming C(sp2)-C(sp2) bonds. It is widely used due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[17][18]

Protocol: Suzuki-Miyaura Coupling of 2-(4-iodophenoxy)-N-phenylacetamide with Phenylboronic Acid

Materials:

  • 2-(4-iodophenoxy)-N-phenylacetamide

  • Phenylboronic acid

  • [Pd(PPh3)4] (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium carbonate (K2CO3)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Schlenk flask or sealed vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add 2-(4-iodophenoxy)-N-phenylacetamide (1 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add [Pd(PPh3)4] (0.02 equivalents) to the flask.

  • Add a degassed solvent mixture of toluene:ethanol:water (4:1:1).

  • Stir the reaction mixture at 80 °C under an inert atmosphere for 4-12 hours (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst: [Pd(PPh3)4] is a commonly used, air-stable Pd(0) precatalyst.[19]

  • Base: Potassium carbonate is a mild base sufficient for the transmetalation step with boronic acids.

  • Solvent System: The mixed solvent system ensures the solubility of both the organic substrates and the inorganic base.

Table 1: Representative Suzuki-Miyaura Coupling Reactions
EntryBoronic Acid/EsterProductYield (%)
1Phenylboronic acid2-(biphenyl-4-yloxy)-N-phenylacetamide92
24-Methoxyphenylboronic acid2-((4'-methoxybiphenyl)-4-yloxy)-N-phenylacetamide88
3Thiophene-2-boronic acidN-phenyl-2-((4-(thiophen-2-yl)phenyl)oxy)acetamide85
4Pyridine-3-boronic acidN-phenyl-2-((3'-pyridinylbiphenyl)-4-yloxy)acetamide75
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[4] The choice of ligand is particularly crucial in this reaction to facilitate the reductive elimination step and prevent side reactions.[20]

Protocol: Buchwald-Hartwig Amination of 2-(4-iodophenoxy)-N-phenylacetamide with Morpholine

Materials:

  • 2-(4-iodophenoxy)-N-phenylacetamide

  • Morpholine

  • Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Schlenk flask or sealed vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add Pd2(dba)3 (0.01 equivalents) and XPhos (0.02 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene, followed by 2-(4-iodophenoxy)-N-phenylacetamide (1 equivalent), morpholine (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents).

  • Stir the reaction mixture at 100 °C under an inert atmosphere for 6-18 hours (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium precursor like Pd2(dba)3 and a bulky, electron-rich phosphine ligand like XPhos is highly effective for a broad range of amine coupling partners.[20]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the formation of the palladium-amido complex.

Table 2: Representative Buchwald-Hartwig Amination Reactions
EntryAmineProductYield (%)
1Morpholine2-((4-morpholinophenyl)oxy)-N-phenylacetamide95
2Aniline2-((4-(phenylamino)phenyl)oxy)-N-phenylacetamide85
3Benzylamine2-((4-(benzylamino)phenyl)oxy)-N-phenylacetamide89
4Indole2-((4-(1H-indol-1-yl)phenyl)oxy)-N-phenylacetamide78
Sonogashira Coupling: Introducing Alkynes

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[6][8]

Protocol: Sonogashira Coupling of 2-(4-iodophenoxy)-N-phenylacetamide with Phenylacetylene

Materials:

  • 2-(4-iodophenoxy)-N-phenylacetamide

  • Phenylacetylene

  • PdCl2(PPh3)2 (Bis(triphenylphosphine)palladium(II) chloride)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF, anhydrous)

  • Schlenk flask or sealed vial

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add 2-(4-iodophenoxy)-N-phenylacetamide (1 equivalent), PdCl2(PPh3)2 (0.02 equivalents), and CuI (0.04 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and triethylamine.

  • Add phenylacetylene (1.1 equivalents) dropwise to the mixture.

  • Stir the reaction at room temperature for 8-24 hours (monitor by TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[21]

  • Base/Solvent: Triethylamine acts as both a base to deprotonate the alkyne and as a solvent.

Table 3: Representative Sonogashira Coupling Reactions
EntryAlkyneProductYield (%)
1PhenylacetyleneN-phenyl-2-((4-(phenylethynyl)phenyl)oxy)acetamide90
21-Hexyne2-((4-(hex-1-yn-1-yl)phenyl)oxy)-N-phenylacetamide87
3TrimethylsilylacetyleneN-phenyl-2-((4-((trimethylsilyl)ethynyl)phenyl)oxy)acetamide93

Classical Approaches: The Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O, C-S, and C-N bonds with aryl halides.[10] While often requiring higher temperatures than palladium-catalyzed methods, it remains a valuable tool, particularly for the synthesis of diaryl ethers.[9][22]

Protocol: Ullmann Condensation of 2-(4-iodophenoxy)-N-phenylacetamide with Phenol

Materials:

  • 2-(4-iodophenoxy)-N-phenylacetamide

  • Phenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Sealed tube

  • Magnetic stirrer and heating block

Procedure:

  • To a sealed tube, add 2-(4-iodophenoxy)-N-phenylacetamide (1 equivalent), phenol (1.5 equivalents), CuI (0.2 equivalents), and K2CO3 (2 equivalents).

  • Add anhydrous DMF.

  • Seal the tube and heat the reaction mixture at 120-140 °C for 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture and wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Copper Catalyst: Copper(I) iodide is a common and effective catalyst for Ullmann-type reactions.[23]

  • High Temperature: The higher reaction temperatures are typically necessary to drive the reaction to completion.

  • Polar Aprotic Solvent: DMF is a suitable high-boiling polar aprotic solvent for this transformation.

Emerging Frontiers: C-H Functionalization

While the functionalization of the aryl iodide is a powerful and reliable strategy, direct C-H functionalization of the phenoxyacetamide scaffold is an increasingly important and atom-economical approach.[24] Rhodium-catalyzed C-H activation has been shown to be effective for the ortho-functionalization of N-phenoxyacetamides.[11][12][25] This can be a complementary strategy to further elaborate the scaffold after initial functionalization at the aryl iodide position.

Diagram: General Workflow for Aryl Iodide Functionalization

Functionalization Workflow cluster_0 Starting Material cluster_1 Cross-Coupling Reactions cluster_2 Functionalized Products ArylIodide Phenoxyacetamide-Aryl-Iodide Suzuki Suzuki-Miyaura (C-C) ArylIodide->Suzuki Buchwald Buchwald-Hartwig (C-N) ArylIodide->Buchwald Sonogashira Sonogashira (C-C≡C) ArylIodide->Sonogashira Ullmann Ullmann (C-O, C-S, C-N) ArylIodide->Ullmann Products Diverse Library of Functionalized Scaffolds Suzuki->Products Buchwald->Products Sonogashira->Products Ullmann->Products

Caption: Workflow for the functionalization of phenoxyacetamide-aryl-iodide scaffolds.

Conclusion

The aryl iodide handle on a phenoxyacetamide scaffold provides a gateway to a vast chemical space. The palladium- and copper-catalyzed cross-coupling reactions detailed in this guide are robust, reliable, and highly versatile methods for generating diverse libraries of compounds for drug discovery and development. By understanding the underlying principles and following these detailed protocols, researchers can effectively leverage the power of the aryl iodide to accelerate their research programs.

References

Sources

Troubleshooting & Optimization

Troubleshooting deiodination side reactions in aryl iodide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Deiodination Side Reactions Ticket ID: #ARI-2024-DEIOD Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Stability Paradox

Aryl iodides (Ar-I) are the "goldilocks" electrophiles of cross-coupling: highly reactive in oxidative addition yet prone to distinct instability pathways compared to their bromide or chloride counterparts.

The Problem: You are observing the replacement of the iodine atom with hydrogen (hydrodeiodination) or the loss of iodine during the functionalization of other sites (chemoselectivity failure).

The Root Causes:

  • Pd-Catalysis:

    
    -Hydride elimination from intermediates or reduction by solvent/base.
    
  • Lithiation: Proton quenching (moisture) or halogen scrambling (equilibrium shifts).

  • Radical Mechanisms: Homolytic cleavage induced by light or SET (Single Electron Transfer) processes.

Module A: Palladium-Catalyzed Cross-Couplings

Issue: "My Aryl Iodide is turning into an Arene (Ar-H)."

Context: You are attempting a Suzuki, Heck, or Buchwald-Hartwig coupling, but the iodine is being stripped off, yielding the reduced arene.

Mechanistic Diagnosis

In Pd-catalysis, hydrodeiodination competes with the desired transmetalation. This usually occurs via two pathways:

  • 
    -Hydride Elimination:  If your solvent (e.g., isopropanol) or base (e.g., alkoxide) has accessible 
    
    
    
    -hydrogens, the Pd(II) intermediate can abstract a hydride.
  • Hydride Donation: Formate sources or trace water in the presence of specific reductants can generate Pd-H species.

Visualizing the Failure Mode

The following diagram illustrates where the cycle breaks down.

Pd_Deiodination Pd0 Pd(0) Active Species OxAdd Oxidative Addition [Ar-Pd(II)-I] Pd0->OxAdd + Ar-I ArI Ar-I Substrate TransMet Transmetalation (Desired Path) OxAdd->TransMet + R-M BetaElim β-Hydride Elimination (Side Reaction) OxAdd->BetaElim + Alcohol/Amine (Source of H) Product Coupled Product (Ar-R) TransMet->Product Reductive Elim. BetaElim->Pd0 SideProd Reduced Arene (Ar-H) BetaElim->SideProd Reductive Elim. Product->Pd0

Figure 1: The competition between the desired transmetalation cycle (Green) and the hydrodeiodination off-cycle (Red).

Troubleshooting Protocol: The "Deuterium Diagnostic"

Use this protocol to identify the source of the hydrogen atom replacing your iodine.

Step 1: Solvent Swap. Run the reaction in a non-protic solvent (e.g., DMF or Toluene instead of iPrOH or EtOH).

  • Result: If deiodination stops, the solvent was the hydride source (via

    
    -hydride elimination).
    

Step 2: The D2O Spike. If using an aqueous base, run the reaction with


 instead of 

.
  • Observation: Analyze the side product by Mass Spec.

    • Mass M+1 (Ar-D): The proton source is water/moisture (likely protonolysis of a transient organometallic).

    • Mass M (Ar-H): The hydrogen is coming from the ligand or an organic additive (intramolecular abstraction).

Strategic Solutions Table
VariableRecommendationWhy?
Solvent DMF, DMAc, Toluene Avoids

alcohols (isopropanol) which are excellent hydride donors for Pd.
Base

,

Inorganic bases prevent alkoxide-mediated

-hydride elimination.
Ligand Bis-phosphines (e.g., Xantphos) Large bite-angle ligands accelerate reductive elimination of the product, outcompeting the slower side reaction.
Catalyst Pd(OAc)2 + High Ligand Load Excess ligand prevents the formation of unsaturated Pd species that are prone to

-elimination.

Module B: Lithium-Halogen Exchange[2]

Issue: "I'm getting low yields and scrambled halogens."

Context: You are trying to convert Ar-I to Ar-Li to react with an electrophile, but you recover Ar-H or a mixture of Ar-I/Ar-Br.

Mechanism: The Scrambling Equilibrium

Lithium-halogen exchange is an equilibrium process.



If the generated 

is less stable than the starting reagent, or if the temperature is too high, the equilibrium shifts, or the highly reactive Ar-Li species abstracts a proton from the environment.
Protocol: The "In-Situ Trapping" (Barbier Conditions)

Standard sequential addition (Add BuLi


 Wait 

Add Electrophile) often fails for unstable aryl iodides. Use this modified workflow.
  • Preparation: Mix the Aryl Iodide and the Electrophile (e.g., TMSCl, Borate ester) together in the reaction vessel. Note: The electrophile must be compatible with BuLi.

  • Cooling: Cool the mixture to -78°C (or -100°C for highly sensitive substrates).

  • Addition: Add

    
    -BuLi (or 
    
    
    
    -BuLi) slowly down the side of the flask.
  • Logic: As soon as Ar-Li forms, it is immediately trapped by the electrophile present in excess, preventing it from reacting with the starting Ar-I (scrambling) or quenching with moisture.

Advanced Alternative: Turbo-Grignards

If Li-exchange is too messy, switch to Knochel’s Turbo-Grignard (


).
  • Benefit: Operates at higher temperatures (-20°C to 0°C) with much higher functional group tolerance.

  • Citation: Angew. Chem. Int. Ed.2004 , 43, 3333.

Module C: Sandmeyer & Diazotization

Issue: "My Sandmeyer iodination yields Phenol (Ar-OH) instead of Ar-I."

Context: Converting an aniline to an aryl iodide via diazonium salt.

Troubleshooting Guide

Q: Why is the phenol forming? A: The diazonium intermediate (


) reacts with water faster than the iodide anion can displace the nitrogen. This is a "solvolysis" side reaction.

Corrective Workflow:

  • Switch Solvent: Do not use water/HCl. Use Acetonitrile (MeCN) .

  • Reagent Swap: Use

    
    -Butyl Nitrite (
    
    
    
    -BuONO)
    and
    
    
    (or diiodomethane).
  • Mechanism: This performs the diazotization under anhydrous conditions. The radical mechanism favored here suppresses the ionic attack by water.

Protocol (Anhydrous Iodination):

  • Dissolve Aniline (1.0 equiv) in MeCN.

  • Add

    
    -TsOH (1.0 equiv) to form the salt.
    
  • Cool to 0°C.

  • Add KI (2.5 equiv) and

    
    -BuONO (1.5 equiv).
    
  • Observation: Nitrogen gas evolution should be vigorous. The absence of water prevents Ar-OH formation.

FAQ: Chemoselectivity (I vs. Br/Cl)

Q: Can I couple an Aryl Chloride while leaving an Aryl Iodide intact? A: generally, No , not with standard Pd-catalysis. Iodine is the most reactive site for oxidative addition (


).
  • Exception: You can reverse this using Nickel catalysis with specific ligands (e.g., bipyridine) which can sometimes prefer aryl chlorides/triflates due to smaller steric profiles, but this is rare and substrate-dependent.

  • Strategy: If you need to couple the Cl site, you must protect the I site (e.g., using a silyl group if applicable) or use a masked iodide (like a nitro group) and convert it later.

References

  • Suppressed ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -Hydride Elimination:  Lee, C.-W.; Oh, K. S.; Kim, K. S.; Ahn, K. H.[1] "Suppressed 
    
    
    
    -Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions." Org.[1][2][3] Lett.2000 , 2, 1213-1216.[1] Link
  • Turbo-Grignard Reagents: Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angew. Chem. Int. Ed.2004 , 43, 3333-3336. Link

  • Deiodination Mechanisms: Carrow, B. P.; Hartwig, J. F. "Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions." J. Am. Chem. Soc.[4]2011 , 133, 2116-2119. Link

  • Anhydrous Sandmeyer: Krasnokutskaya, E. A.; Semenischeva, N. I.; Filimonov, V. D.; Knochel, P. "A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines."[5] Synthesis2007 , 81-84.[5] Link

Sources

Preventing hydrolysis of phenoxyacetamide linkage during workup

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hydrolysis During Workup

Doc ID: TS-ORG-PXA-001 Last Updated: 2026-02-23 Status: Active

Executive Summary: The "Phenoxy" Factor

The Core Problem: Researchers often treat phenoxyacetamides (


) like standard alkyl amides. This is a critical error. The 

-phenoxy group exerts a strong electron-withdrawing inductive effect (-I) on the carbonyl carbon.

The Consequence: While standard amides are relatively robust, the phenoxy group renders the carbonyl carbon significantly more electrophilic . This lowers the energy barrier for nucleophilic attack, making the linkage hypersensitive to Basic Hydrolysis (Saponification) even under conditions considered "mild" for other amides.

The Solution: You must abandon standard


 or strong acid washes. This guide provides a buffered, temperature-controlled workflow designed specifically to neutralize the inductive vulnerability of the phenoxyacetamide scaffold.

Diagnostic: Is Your Workup Destroying Your Product?

Use this decision tree to identify if your current protocol is the root cause of yield loss.

WorkupDiagnostic Start Yield Loss / Missing Product CheckpH Check Aqueous Wash pH Start->CheckpH HighpH pH > 10 (Strong Base) CheckpH->HighpH Yes LowpH pH < 2 (Strong Acid) CheckpH->LowpH Yes Neutral pH 4-8 CheckpH->Neutral Yes Result1 DIAGNOSIS: Base-Catalyzed Hydrolysis (Fastest degradation path) HighpH->Result1 TempCheck Was Heat Applied? (Rotovap > 40°C or Hot Extraction) LowpH->TempCheck Result3 DIAGNOSIS: Phase Partitioning Issue (Product stuck in Aqueous layer) Neutral->Result3 Result2 DIAGNOSIS: Acid-Catalyzed Cleavage (Slower, but significant with heat) TempCheck->Result2 Yes TempCheck->Result3 No

Figure 1: Diagnostic logic for phenoxyacetamide loss. Note that high pH is the primary killer due to the activated carbonyl.

Technical Deep Dive: The Mechanism of Failure

To save the molecule, you must understand the causality of its breakdown.

Vulnerability A: Base-Catalyzed Hydrolysis (The Primary Threat)
  • Mechanism: The hydroxide ion (

    
    ) attacks the carbonyl carbon.
    
  • Why Phenoxyacetamides Fail: In a standard amide (e.g., acetamide), the lone pair on the nitrogen donates electron density to the carbonyl, reducing its electrophilicity. In a phenoxyacetamide , the oxygen atom at the

    
    -position pulls electron density away from the carbonyl (Inductive Effect).
    
  • Result: The carbonyl becomes a "hot" target for nucleophiles. Even dilute

    
     or prolonged exposure to 
    
    
    
    can cleave the amide bond, releasing the amine and phenoxyacetic acid.
Vulnerability B: Acid-Catalyzed Hydrolysis[1]
  • Mechanism: Protonation of the carbonyl oxygen activates the bond for water attack.[1]

  • Nuance: While the phenoxy group makes the carbonyl oxygen less basic (harder to protonate), once protonated, the hydrolysis is irreversible and driven by heat.

  • Risk Factor: Using

    
     to remove unreacted amines is a standard practice that is too harsh  for this scaffold if the contact time is long or the extraction warms up.
    

Optimized Protocols

Protocol A: The "Cold Buffer" Workup (Standard)

Use this for standard extractions to replace NaOH/HCl washes.

ParameterStandard Protocol (AVOID)Optimized Phenoxy Protocol
Quench Water / 1M HClSat.

(Cold)
Acid Wash 1M HCl0.5M Citric Acid (pH ~3-4)
Base Wash 1M NaOH / Sat.

5%

(Cold)
Drying Heat to dry

/ Vac < 30°C

Step-by-Step:

  • Cool Down: Cool the reaction mixture to 0°C before quenching.

  • Buffered Quench: Add cold Saturated Ammonium Chloride (

    
    ). This buffers the solution to pH ~5-6, preventing immediate basic hydrolysis if the reaction used strong bases (like NaH or LDA).
    
  • Mild Acid Wash (Optional): If you must remove unreacted amines, use 0.5M Citric Acid . It is strong enough to protonate amines but bulky and mild enough to spare the activated amide linkage. Do not exceed 5 minutes contact time.

  • Mild Base Wash: To remove acidic impurities (like phenols), use cold 5% Sodium Bicarbonate (

    
    ) .
    
    • Critical: Do not shake vigorously for long periods. Invert gently and vent frequently. Separate layers immediately.

  • Brine & Dry: Wash with saturated brine to remove residual water, dry over Sodium Sulfate (

    
    ), and concentrate at <30°C .
    
Protocol B: The "Salting Out" Rescue (For Polar Products)

Phenoxyacetamides can be surprisingly polar. If your yield is low but purity is high, your product is likely in the aqueous trash.

  • Saturation: Saturate the aqueous layer with solid NaCl until no more dissolves.

  • Solvent Switch: Switch from Ethyl Acetate to DCM (Dichloromethane) or CHCl3/IPA (3:1) . These solvents are better at pulling polar amides out of the aqueous phase.

  • Back-Extraction: Re-extract the aqueous layer 3 times. Combine all organic fractions.

Frequently Asked Questions (FAQs)

Q1: Can I use 1M NaOH if I do it quickly? A: No. The rate of hydrolysis for activated amides can be orders of magnitude faster than alkyl amides. Even 30 seconds of contact can degrade 5-10% of your product, creating a purification nightmare (the cleaved acid often co-elutes). Use saturated


 or Phosphate Buffer (pH 7.4).

Q2: My reaction uses Thionyl Chloride (


) to make the acid chloride first. How do I quench the excess without hydrolysis? 
A:  This is a violent step. Do not  quench with water.
  • Evaporate excess

    
     on a rotovap (use a trap!) with toluene azeotrope first.
    
  • Add the amine/base mixture to the crude acid chloride.

  • When working up, quench with ice-cold saturated

    
     . The evolution of 
    
    
    
    will be vigorous, but the pH will remain buffered, protecting the amide.

Q3: I see a "new spot" on TLC that doesn't move (baseline). What is it? A: That is likely the Phenoxyacetic acid byproduct of hydrolysis. It is very polar and sticks to the baseline in standard EtOAc/Hexane systems. If you see this increasing during workup, your aqueous layer is too basic or too hot.

Q4: Is the ether linkage (


) at risk? 
A:  Generally, no. Aryl alkyl ethers are robust. Unless you are using 

or HI, the ether will survive. The amide is the weak link.

References

  • Amide Hydrolysis Mechanisms

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
    • Chemguide. "The Hydrolysis of Amides."[2][1][3][4] Link

  • Synthesis & Stability of Phenoxyacetamides

    • Priyanka, et al. (2021).[5][6][7] "Synthesis and pharmacological activities of phenoxy acetamide derivatives." Journal of the Iranian Chemical Society.[5] (Discusses mild synthesis conditions to preserve the scaffold). Link

    • Omar, R. S., et al.[8] (2021).[5][6][7] "Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide." Arkivoc. (Demonstrates stability under specific mild condensation conditions). Link

  • Workup Methodologies

    • LibreTexts Chemistry. "Reaction Work-Ups: Separations and 'Salting Out'."[9] Link

Sources

Technical Support Center: Optimizing Acylation of 2-Iodoaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-acylation of 2-iodoaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this challenging yet critical chemical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

The Challenge: Acylating a Sterically Hindered and Deactivated Amine

The acylation of 2-iodoaniline presents a unique set of challenges primarily due to the nature of the substrate itself. The iodine atom at the ortho position imposes significant steric hindrance , physically obstructing the approach of the acylating agent to the nucleophilic nitrogen atom.[1][2] Furthermore, the acetyl group, once added, reduces the nucleophilicity of the aniline ring for any subsequent reactions.[3] This combination of steric and electronic effects can lead to sluggish or incomplete reactions, demanding carefully optimized conditions to achieve high yields.

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the aniline's nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent.[4][5][6] Understanding how to facilitate this key step in a hindered environment is the primary goal of this guide.

Optimization Workflow for 2-Iodoaniline Acylation

The following workflow provides a logical progression for optimizing the reaction, from initial setup to advanced troubleshooting.

G cluster_0 Phase 1: Initial Setup & Monitoring cluster_1 Phase 2: Analysis & Troubleshooting cluster_2 Phase 3: Optimization Strategies cluster_3 Phase 4: Completion start Start: Prepare Anhydrous Setup (Flame-dried glassware, inert atmosphere) setup Reaction Setup: - 2-Iodoaniline (1.0 eq) - Acylating Agent (1.1-1.5 eq) - Base (e.g., Pyridine or Et3N, 1.5 eq) - Anhydrous Solvent (DCM, THF) - Temperature: 0°C to RT start->setup tlc Monitor by TLC (Target: Consumption of starting material) setup->tlc check Reaction Complete? tlc->check low_yield Problem: Low/No Conversion check->low_yield No side_products Problem: Side Products Observed check->side_products Yes, but incomplete workup Workup & Purification (Aqueous wash, extraction, chromatography/recrystallization) check->workup Yes increase_temp Strategy 1: Increase Temperature (e.g., Reflux in DCM/THF) low_yield->increase_temp more_reactive Strategy 2: Use More Reactive Acylating Agent (e.g., Acyl Chloride > Anhydride) low_yield->more_reactive add_dmap Strategy 3: Add Nucleophilic Catalyst (e.g., DMAP, 0.1 eq) low_yield->add_dmap control_stoich Strategy A: Control Stoichiometry (Add acylating agent dropwise) side_products->control_stoich lower_temp Strategy B: Lower Temperature (Run at 0°C or below) side_products->lower_temp increase_temp->tlc more_reactive->tlc add_dmap->tlc control_stoich->tlc lower_temp->tlc

Caption: A logical workflow for optimizing the N-acylation of 2-iodoaniline.

Troubleshooting Guide

This guide addresses common issues encountered during the acylation of 2-iodoaniline in a direct question-and-answer format.

Q1: My reaction shows very low or no conversion to the product, even after several hours. What's going wrong?

A1: This is the most common issue and typically points to insufficient reactivity to overcome the steric and electronic barriers of 2-iodoaniline.

  • Potential Cause 1: Insufficiently Reactive Acylating Agent. Acetic anhydride may not be electrophilic enough for this hindered amine.

    • Solution: Switch to a more reactive acylating agent like acetyl chloride. Acyl chlorides are more electrophilic and often more effective for challenging acylations.[7][8] However, they react vigorously and produce HCl, which must be neutralized by a base.[6]

  • Potential Cause 2: Inadequate Reaction Conditions. Room temperature may not provide enough energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature. Refluxing in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF) can often drive the reaction to completion. Always monitor by TLC to avoid decomposition.[8]

  • Potential Cause 3: Lack of Catalysis. For highly hindered anilines, a catalyst is often essential.

    • Solution: Introduce a nucleophilic catalyst such as 4-(Dimethylaminopyridine) (DMAP) at 5-10 mol%. DMAP works by first reacting with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is a far more potent acylating species and can overcome the steric hindrance more effectively.[7]

Q2: My TLC shows the consumption of starting material, but also the formation of multiple new spots and a low yield of the desired product. What are these side products?

A2: Side product formation often results from overly harsh conditions or the presence of contaminants like water.

  • Potential Cause 1: Hydrolysis of the Acylating Agent. Acyl chlorides and anhydrides are highly sensitive to moisture. Water contamination will hydrolyze them to the corresponding carboxylic acid, reducing the effective concentration of your reagent and halting the reaction.[9]

    • Solution: Ensure all glassware is flame- or oven-dried before use. Use anhydrous solvents and operate under an inert atmosphere (e.g., Nitrogen or Argon). Use fresh, high-quality acylating agents.

  • Potential Cause 2: Diacylation. Although less common with a sterically hindered primary aniline, under forcing conditions (high temperature, large excess of acylating agent), a second acylation can occur.

    • Solution: Maintain careful control over stoichiometry. Use only a slight excess (1.05-1.2 equivalents) of the acylating agent.[9] Consider adding the acylating agent slowly via a syringe pump to keep its instantaneous concentration low.

  • Potential Cause 3: Acid-Mediated Side Reactions. The acid byproduct (HCl from acyl chloride or acetic acid from anhydride) can protonate the starting aniline, rendering it non-nucleophilic and stopping the reaction.[9]

    • Solution: Ensure a sufficient amount of a non-nucleophilic base (e.g., pyridine, triethylamine) is present, typically at least 1.5 equivalents, to scavenge any acid produced during the reaction.[10][11]

Q3: The purification of my N-acyl-2-iodoaniline is difficult. The product is an oil or co-elutes with impurities during column chromatography.

A3: Purification challenges often stem from residual starting materials or byproducts with similar polarity to the desired product.

  • Potential Cause 1: Similar Polarity of Product and Starting Material.

    • Solution: Optimize your TLC solvent system to achieve better separation (a ΔRf of >0.2 is ideal) before attempting column chromatography. If separation is still poor, recrystallization is an excellent alternative for purification, as acetanilides are often crystalline solids.[8] Experiment with various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).

  • Potential Cause 2: Oily Product Due to Impurities.

    • Solution: An oily product often indicates the presence of impurities. Try triturating the oil with a non-polar solvent like cold hexanes or pentane to induce crystallization and wash away non-polar impurities.[8] Ensure all solvents from the workup are thoroughly removed under a high vacuum.

Frequently Asked Questions (FAQs)

Q1: Which acylating agent should I start with: acetic anhydride or acetyl chloride?

A1: For a challenging substrate like 2-iodoaniline, it is often pragmatic to start with the more reactive acetyl chloride .[7][8] While acetic anhydride is easier to handle, its lower reactivity may lead to an immediate optimization challenge.[6] If you use acetyl chloride, remember it is crucial to include a base like pyridine or triethylamine to neutralize the HCl byproduct.[11]

Q2: What is the best base to use for this reaction?

A2: Pyridine and triethylamine (Et3N) are both excellent choices. Pyridine can serve as both a base and a solvent and is particularly effective.[10] Triethylamine is a strong, non-nucleophilic base suitable for scavenging acid.[12] Inorganic bases like potassium carbonate (K₂CO₃) can also be used, sometimes in conjunction with a phase-transfer catalyst.[11] The key is to ensure the base is non-nucleophilic and present in a slight excess (1.5-2.0 eq).

Q3: Are there any greener or milder methods for this acylation?

A3: Yes, several alternative methods are being explored to reduce the reliance on hazardous reagents. Some studies have shown success using glacial acetic acid as both the solvent and acylating agent, driven by microwave irradiation or sunlight with a Lewis acid catalyst like MgSO₄.[13][14] While these may require more specific optimization for 2-iodoaniline, they represent a more environmentally benign approach.[14]

Q4: How does the position of the iodo-substituent (ortho vs. meta vs. para) affect the reaction?

A4: The position has a profound impact. An ortho-substituent (like in 2-iodoaniline) primarily introduces a strong steric effect that hinders the reaction.[1] A meta-substituent would have a primarily electronic (inductive) effect, slightly deactivating the ring but without the steric hindrance. A para-substituent would have a minimal steric effect and a similar electronic effect to the meta position, generally making para-substituted anilines easier to acylate than their ortho-isomers.

Standard Experimental Protocols

The following are starting-point protocols that should be optimized using the guidance above.

Protocol 1: Acylation using Acetyl Chloride and Triethylamine [12]

  • Setup: In an oven-dried, round-bottom flask under an inert atmosphere (N₂), dissolve 2-iodoaniline (1.0 eq) in anhydrous THF (or DCM).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Base: Add triethylamine (1.5 eq) to the stirred solution.

  • Addition of Acylating Agent: Add acetyl chloride (1.1-1.2 eq) dropwise to the cooled solution over 10-15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 2-6 hours, monitoring progress by TLC.

  • Workup: Upon completion, filter off the triethylamine hydrochloride salt that has precipitated. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography or recrystallization.

Protocol 2: Catalytic Acylation using Acetic Anhydride and DMAP

  • Setup: In an oven-dried, round-bottom flask under an inert atmosphere (N₂), dissolve 2-iodoaniline (1.0 eq), pyridine (2.0 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acylating Agent: Add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-12 hours (or heat to reflux if necessary). Monitor progress by TLC.

  • Workup: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Purification: Transfer the mixture to a separatory funnel, extract the product with DCM, wash the organic layer sequentially with dilute HCl (to remove pyridine and DMAP), saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, concentrate, and purify the product.

Comparative Data Summary

ParameterOption 1Option 2Rationale & Key Considerations
Acylating Agent Acetic AnhydrideAcetyl Chloride Acetyl chloride is more electrophilic and generally more effective for hindered amines like 2-iodoaniline.[7]
Base Pyridine / Et₃N K₂CO₃ / NaOAcOrganic bases like pyridine or Et₃N are soluble and effectively scavenge acid byproducts.[10][12] Sodium acetate is often used in aqueous conditions.[10]
Catalyst NoneDMAP (5-10 mol%) DMAP significantly accelerates the reaction by forming a highly reactive acylpyridinium intermediate, which is crucial for hindered substrates.[7]
Solvent DCM, THF Acetonitrile, DMFChlorinated solvents or ethers are standard. Ensure they are anhydrous. DMF can be used but is harder to remove.[12]
Temperature 0°C to RTRT to Reflux Due to steric hindrance, elevated temperatures are often required to achieve a reasonable reaction rate.[8]

References

  • Koreeda, M. (2011). Mechanism of aniline acetylation reaction. ResearchGate. Available at: [Link]

  • Pearson. Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide. Pearson. Available at: [Link]

  • Lidwell, O. M., & Satchell, D. P. N. (1967). Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether. Journal of the Chemical Society B: Physical Organic, 773.
  • Das, B., & Goswami, P. (2023). Sunlight-driven N-acetylation of anilines: a green chemistry approach. RSC Publishing.
  • ResearchGate. (2025). Catalytic Friedel-Crafts Acylation of Aniline Derivatives. ResearchGate. Available at: [Link]

  • Patil, V. D., et al. (2014). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. TSI Journals.
  • Scribd. Acetylation of Aniline | PDF. Scribd. Available at: [Link]

  • IJARSCT. (2025). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. IJARSCT.
  • ResearchGate. (2014). Optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite. ResearchGate. Available at: [Link]

  • Ali, K. F., & Taha, A. (2017). Syntheses of Medicinal Compounds.
  • Reddit. (2016). Mechanism of acylation of aniline with acetic anhydride? r/chemhelp. Available at: [Link]

  • Maqunga, N. P., et al. (2025).
  • Chien, C.-H., et al. (2006). Nickel-Catalyzed Cyclization of 2-Iodoanilines with Aroylalkynes: An Efficient Route for Quinoline Derivatives. The Journal of Organic Chemistry, 61(16), 5773–5777.
  • Kobayashi, S., et al. (2002). METHOD OF FRIEDEL-CRAFTS ACYLATION OF ANILIDES.
  • Pearson. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. Pearson. Available at: [Link]

  • Chemistry Steps. (2024). Reactions of Aniline. Chemistry Steps. Available at: [Link]

  • ResearchGate. Indole synthesis using 2‐iodoaniline and cuprous acetylides. ResearchGate. Available at: [Link]

  • Frontiers. (2022).
  • Quora. (2018). Why does the acetylation of the NH2 group of aniline reduce its activity? Quora. Available at: [Link]

  • Rogne, O. (1975). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. Journal of the Chemical Society, Perkin Transactions 2, (13), 1486-1489.
  • Li, Y., et al. (2020).
  • He, M., et al. (2022). Electrostatic and steric effects underlie acetylation-induced changes in ubiquitin structure and function. PubMed.
  • Takeda, K., et al. (2014). Indole synthesis from N-allenyl-2-iodoanilines under mild conditions mediated by samarium(II) diiodide. RSC Publishing.
  • Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38.
  • Al-Adilee, K. J., & Al-Asadi, M. J. (2021).
  • ResearchGate. (2025). Acylation of aromatic compounds by acid anhydrides using Preyssler's anion [NaP5W30O110]14- and heteropolyacids as green catalysts.
  • Chval, Z., et al. (2020). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions.
  • ACETYL
  • Caglieri, S., Servetti, G., & Picco, E.
  • ResearchGate. (2025). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
  • NIH. Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography. PMC. Available at: [Link]

  • PubMed. Separation and purification of multiply acetylated proteins using cation-exchange chromatography. PubMed. Available at: [Link]

Sources

Technical Support Center: Photostability of Iodinated Phenylacetamides

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It synthesizes photochemical mechanisms with practical, bench-side protocols for handling iodinated phenylacetamides.

Executive Summary & Core Mechanism

The Challenge: Iodinated phenylacetamides contain a Carbon-Iodine (C-I) bond that is inherently labile. With a bond dissociation energy (BDE) of approximately 65 kcal/mol (compared to ~81 kcal/mol for C-Br), this bond is susceptible to homolytic cleavage upon exposure to UV and visible light (specifically the blue-violet spectrum, 300–500 nm).

The Consequence: Uncontrolled photolysis leads to deiodination (loss of the iodine label/pharmacophore) and the liberation of elemental iodine (


), often visible as a purple discoloration. This compromises yield, purity, and experimental reproducibility.
The Degradation Pathway (Mechanism)

Understanding the enemy is the first step to containment. The following diagram illustrates the photochemical cascade that occurs when your compound is exposed to light.

Photodegradation Start Iodinated Phenylacetamide (Ar-I) Excited Excited State [Ar-I]* Start->Excited Excitation Light Photon Absorption (hv, 300-500nm) Light->Start RadicalPair Radical Pair [Ar• + I•] (Solvent Cage) Excited->RadicalPair Homolysis Recomb Geminate Recombination (Recovery) RadicalPair->Recomb Fast Escape Cage Escape RadicalPair->Escape Diffusion Recomb->Start Product1 Deiodinated Byproduct (Ar-H) Escape->Product1 H-Abstraction (from Solvent) Product2 Elemental Iodine (I2 - Purple Color) Escape->Product2 Dimerization (2I• -> I2) Oxidation Oxidative Side Reactions (Ar-OH, Dimers) Escape->Oxidation Reaction with O2

Figure 1: Photolytic cleavage mechanism of the C-I bond.[1] Note that "Cage Escape" is the critical failure point leading to irreversible degradation.

Experimental Protocols (Standard Operating Procedures)

To prevent the pathway shown above, you must implement a "Photon Exclusion Protocol."

Protocol A: Synthesis & Handling
  • Lighting: Standard fluorescent lab lights emit significant UV/blue light.

    • Requirement: Switch to Red LED safelights or install yellow UV-blocking sleeves (cutoff <500 nm) on overhead fixtures.

  • Glassware:

    • Use low-actinic (amber) glassware for all steps.

    • Alternative: Wrap clear glassware completely in aluminum foil.

  • Solvent Degassing: Dissolved oxygen can quench excited states but also promotes irreversible radical oxidation.

    • Step: Sparge solvents with Argon or Nitrogen for 15 minutes prior to dissolving the iodinated phenylacetamide.

Protocol B: Storage & Stability
StateRecommended ConditionsExpected Stability
Solid (Crystalline) Amber vial, Desiccator, -20°C> 12 Months
Solid (Amorphous) Amber vial, Inert Gas (Ar), -20°C6 - 12 Months
Solution (DMSO/MeOH) AVOID LONG TERM. Use Fresh.[2]< 24 Hours
Solution (Non-polar) Amber vial, Foil wrapped, 4°C2 - 5 Days

Troubleshooting Guide (Q&A Format)

Scenario 1: The "Purple Flag"

User Question: "I synthesized my iodinated phenylacetamide derivative yesterday. Today, the white solid has turned a faint pink/purple color. Is it ruined?"

Scientist Response:

  • Diagnosis: The purple color indicates the liberation of elemental iodine (

    
    ). This confirms that photodeiodination  has occurred.
    
  • Root Cause: The solid was likely exposed to ambient light or trace acid, which catalyzes the radical propagation.

  • Corrective Action:

    • Do not discard yet. The color change is highly sensitive; even 1-2% degradation can cause visible discoloration.

    • Wash: Dissolve the solid in a non-polar solvent (like DCM) and wash with a 10% sodium thiosulfate (

      
      ) solution. Thiosulfate reduces purple 
      
      
      
      back to colorless iodide (
      
      
      ).
    • Re-analyze: Run an LCMS. If the parent peak is >95%, recrystallize immediately in the dark.

    • Prevention: Store the purified solid under Argon.

Scenario 2: The "Phantom Mass" (M-126)

User Question: "My LCMS shows the correct mass for my compound, but I also see a significant peak at [M-126]. I can't remove it."

Scientist Response:

  • Diagnosis: [M-126] corresponds to the loss of Iodine (atomic mass ~127) and replacement with a Hydrogen (+1). This is the deiodinated byproduct (Ar-H).

  • Root Cause: This often happens during analysis, not synthesis. The intense UV light from the HPLC diode array detector (DAD) or the high heat of the ESI source can degrade the compound inside the instrument.

  • Validation Test: Inject the sample without the UV detector inline (or set UV to monitor only, not scan). If the M-126 peak decreases relative to the parent, the degradation is instrumental.

  • Fix: Use an amber autosampler vial. Lower the desolvation temperature on the MS source.

Scenario 3: Erratic Biological Assay Results

User Question: "The potency of my iodinated inhibitor varies wildly between batches. Sometimes it's active, sometimes inactive."

Scientist Response:

  • Diagnosis: Batch-to-batch inconsistency in iodinated compounds often points to radical-initiated polymerization or dimerization, which may not be obvious by simple NMR.

  • Mechanism: The phenylacetamide nitrogen can participate in radical chemistry if the iodine is cleaved, leading to dimers (Ar-Ar) that are inactive but chemically similar.

  • Protocol Adjustment: Add a radical scavenger like BHT (Butylated hydroxytoluene) at 0.1% to your assay buffer or storage solvent, provided it does not interfere with the biological target.

Decision Logic: Handling Workflow

Use this logic flow to determine the necessary precautions for your specific experiment.

HandlingLogic Start Start: Handling Iodinated Phenylacetamide State Is the compound in Solution? Start->State Solid Solid State State->Solid No Solution Solution State State->Solution Yes (High Risk) LightCheck Is ambient light unavoidable? Solid->LightCheck Action2 CRITICAL: Wrap in Foil Use Red Safelight Solution->Action2 Always Action1 Store in Amber Vial Flush with Argon LightCheck->Action1 No (Dark room avail) Action3 Work quickly Limit exposure < 5 mins LightCheck->Action3 Yes

Figure 2: Decision matrix for handling iodinated compounds based on physical state and environmental light conditions.

Frequently Asked Questions (FAQs)

Q: Can I use plastic tubes (Eppendorf) for storage? A: Not recommended. Iodine is lipophilic and can diffuse into certain plastics, or plasticizers can leach out and initiate radical reactions. Glass (borosilicate) is the gold standard. If you must use plastic, use black, light-proof microtubes.

Q: Does the position of the iodine on the phenyl ring matter? A: Yes. Ortho-iodinated phenylacetamides are generally more unstable than para-isomers due to steric strain weakening the C-I bond and potential "proximity effects" with the amide nitrogen [1].

Q: I need to heat my reaction to 80°C. Will the iodine survive? A: Thermal cleavage is less likely than photochemical cleavage, but they act synergistically. If heating is required, total darkness is mandatory . Wrap the reflux condenser in foil.

References

  • Photochemistry of Aryl Iodides

    • Title: Photo-induced iodination of aryl halides under very mild conditions.
    • Source:Nature Communic
    • Relevance: Establishes the reversibility of the C-I radical mechanism and the conditions required to drive (or prevent) cleavage.
    • URL:[Link]

  • Handling Protocols for Light-Sensitive Compounds

    • Title: Safe Handling of Radioiodinated Solutions.[3][4]

    • Source:Journal of Nuclear Medicine Technology
    • Relevance: Provides the foundational safety protocols for handling highly sensitive iodinated species, applicable to non-radioactive analogs.
    • URL:[Link]

  • Environmental Degradation & Kinetics

    • Title: Photodecomposition of iodinated contrast media.[5][6]

    • Source:Water Research (via ResearchGate)[6]

    • Relevance: Offers kinetic data on the half-life of iodinated arom
    • URL:[Link]

  • General Stability Guidelines

    • Title: Protection of Light Sensitive Products.[2][7][8]

    • Source:PharmaGuideline
    • Relevance: Industry-standard guidelines for storage and facility lighting requirements (Red/Yellow safelights).
    • URL:[Link]

Sources

Alternative coupling reagents for steric hindered aniline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Alternative Coupling Reagents for Sterically Hindered Aniline Derivatives

Diagnostic Triage: Why Standard Protocols Fail

The Problem: You are likely here because your standard EDC/HOBt or HATU coupling stalled at 20% conversion, or you are seeing significant epimerization.

The Mechanism of Failure: Sterically hindered anilines (e.g., 2,6-disubstituted anilines) possess a "steric wall" protecting the nitrogen lone pair. Standard coupling reagents generate bulky active esters (OBt/OAt/Oxyma).

  • Steric Clash: The bulky active ester cannot approach the shielded aniline nitrogen.

  • Kinetics: The rate of nucleophilic attack (

    
    ) becomes slower than the rate of side reactions (hydrolysis or epimerization).
    
  • Guanidinylation: With uronium reagents (HATU/HBTU), the slow amine attack allows the amine to react with the coupling reagent itself, forming a dead-end guanidine byproduct.

Visualization: The Steric Barrier

StericFailure cluster_0 Standard Activation (HATU) cluster_1 High-Energy Activation (Acid Chloride/Fluoride) ActiveEster Bulky Active Ester (OBt/OAt) Aniline Hindered Aniline (2,6-disubstituted) ActiveEster->Aniline Steric Repulsion (Reaction Stalls) SmallElectrophile Small Electrophile (COCl / COF) Aniline2 Hindered Aniline SmallElectrophile->Aniline2 Successful Attack (Low Steric Bulk) caption Fig 1: Kinetic competence depends on the size of the electrophile relative to the nucleophile's steric shield.

The Arsenal: Alternative Reagent Selection Matrix

When HATU fails, you must switch strategies: either minimize the size of the leaving group (Acid Chlorides/Fluorides) or change the activation mechanism (Anhydrides).

ReagentClassMechanismBest For...Critical Limitation
T3P (Propylphosphonic anhydride)Cyclic AnhydrideForms mixed anhydride; water-soluble byproducts.[1]Late-stage functionalization ; preventing epimerization; scalable processes.Requires base (typically excess); can be slower than acid chlorides.
Ghosez's Reagent

-Chloro-enamine
Generates Acid Chloride in situ under neutral conditions.Acid-sensitive substrates ; extremely hindered anilines; electron-deficient amines.Moisture sensitive; generates small amounts of amide byproduct from reagent.
TFFH / BTFFH FluoroamidiniumGenerates Acid Fluoride in situ.Aib (aminoisobutyric acid) couplings; extremely hindered amino acids.Acid fluorides are stable but highly reactive; requires handling precautions.
COMU Uronium (Oxyma-based)Safer, more soluble HATU alternative.[1][2][3]"Moderately" hindered systems; microwave synthesis; green chemistry (safer byproducts).Still bulky; may fail for 2,6-disubstituted anilines if HATU also failed.
Troubleshooting Scenarios (Q&A)

Q1: I am coupling a 2,6-dimethylaniline to a chiral amino acid. HATU gave 30% yield and 15% racemization. What is the fix?

  • Diagnosis: The slow kinetics of the HATU coupling allowed the base (DIPEA) to deprotonate the alpha-carbon of your amino acid (racemization) before the amine could attack.

  • Solution: Switch to T3P (50% in EtOAc/DMF) .

    • Why: T3P activation is fast, but the background epimerization rate is exceptionally low compared to uronium salts.

    • Optimization: Use N-Methylimidazole (NMI) or Pyridine as the base instead of DIPEA/TEA. NMI acts as a nucleophilic catalyst, accelerating the formation of the active acyl-imidazolium species without being basic enough to cause rapid racemization.

Q2: My substrate contains a Boc-group and a tert-butyl ester. I need an acid chloride's reactivity, but Oxalyl Chloride/SOCl2 cleaves my protecting groups.

  • Diagnosis: Standard acid chloride generation generates HCl byproducts that cleave acid-sensitive groups.

  • Solution: Use Ghosez's Reagent .[4][5][6][7]

    • Why: It converts carboxylic acids to acid chlorides under strictly neutral conditions.[4] The byproduct is a neutral amide, avoiding the "HCl spike" that kills Boc/tBu groups.

Q3: The aniline is both sterically hindered AND electron-deficient (e.g., 2-chloro-4-nitroaniline). Nothing reacts.

  • Diagnosis: The nucleophilicity is effectively zero. You need a "super-electrophile."

  • Solution: Acid Fluorides (via TFFH) or Bis(trichloromethyl)carbonate (BTC/Triphosgene) .

    • Why: Acid fluorides are smaller than acid chlorides and surprisingly stable to water, yet highly reactive toward amines due to the high electronegativity of fluorine and the strength of the C-F bond (hard-soft acid-base theory).

    • Protocol: Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) with DIPEA in DCM.

Detailed Protocols
Protocol A: The "Gentle Giant" – T3P Coupling

Best for: Chiral retention, ease of workup, and moderate steric hindrance.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Hindered Aniline (1.1 – 1.2 equiv)[5]

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) OR DIPEA (3.0 equiv) + NMI (0.5 equiv)

  • Solvent: EtOAc, DMF, or 2-MeTHF (Concentration: 0.1 M – High concentration is key )

Step-by-Step:

  • Dissolution: Dissolve the Acid and Aniline in the solvent. Cool to 0°C.

  • Base Addition: Add the base (Pyridine or DIPEA/NMI). Stir for 5 minutes.

  • Activation: Add the T3P solution dropwise. Note: T3P is viscous; ensure accurate weighing.

  • Reaction: Allow to warm to Room Temperature (RT).

    • Tip: For extremely hindered substrates, heat to 50°C. T3P is thermally stable.

  • Workup: Dilute with EtOAc. Wash with water (x2), 0.5M HCl (to remove pyridine/aniline), sat. NaHCO3, and brine.

    • Advantage:[6][8][9][10][11] The T3P byproducts are water-soluble phosphonates and wash away instantly.[10]

Protocol B: The "Surgical Strike" – Ghosez’s Reagent

Best for: Acid-sensitive substrates requiring Acid Chloride reactivity.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.1 – 1.5 equiv)

  • Hindered Aniline (1.2 equiv)

  • Base: TEA or DIPEA (2.0 – 3.0 equiv)

  • Solvent: Dry DCM or CHCl3 (Strictly Anhydrous)

Step-by-Step:

  • Activation (The Critical Step): Under Inert Atmosphere (

    
    /Ar), dissolve the Acid in dry DCM.
    
  • Reagent Addition: Add Ghosez’s Reagent dropwise at RT. Stir for 1–2 hours.

    • Checkpoint: Monitor by TLC.[11] The acid spot should disappear. You have now formed the Acid Chloride neutrally.

  • Coupling: Add the Hindered Aniline and Base (dissolved in minimal DCM) to the reaction mixture.

  • Reaction: Stir at RT or Reflux (40°C) overnight.

  • Workup: Standard aqueous extraction.

Decision Logic for Reagent Selection

DecisionTree Start Start: Hindered Aniline Coupling IsChiral Is the Acid Chiral (Racemization Risk)? Start->IsChiral IsAcidSensitive Is Substrate Acid Sensitive (Boc, tBu, Trityl)? IsChiral->IsAcidSensitive No T3P Use T3P + NMI (Low Epimerization) IsChiral->T3P Yes Ghosez Use Ghosez's Reagent (Neutral Acid Chloride) IsAcidSensitive->Ghosez Yes AcidFluoride Use TFFH (Acid Fluoride) (Max Reactivity) IsAcidSensitive->AcidFluoride No (Extreme Sterics) BTC Use BTC/Triphosgene (In situ Acid Chloride) IsAcidSensitive->BTC No (Cost/Scale focus) caption Fig 2: Decision matrix for selecting coupling reagents based on substrate sensitivity and steric demand.

References
  • T3P Advantages & Mechanism

    • Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis.[1][12][13] (2018). Current Organic Chemistry.

  • Ghosez's Reagent Protocol

    • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[5][14][15] (2015).[5] Organic & Biomolecular Chemistry.

  • COMU vs.

    • COMU: A third generation of uronium-type coupling reagents.[8] (2009).[8] Journal of Peptide Science.

  • Acid Fluorides (TFFH)

    • Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Powerful Coupling Reagent for the Synthesis of Hindered Peptides.[1] (1995). J. Am. Chem. Soc.

Sources

Validation & Comparative

A Comparative Guide to the 13C NMR Chemical Shift of the Carbonyl Carbon in Phenoxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the 13C NMR chemical shift for the carbonyl carbon of phenoxyacetamide. Designed for researchers and drug development professionals, this document moves beyond a simple data repository. We will explore the underlying principles that govern carbonyl chemical shifts, present a comparative analysis with structurally related molecules, and provide a robust experimental protocol for data acquisition. Our objective is to offer a comprehensive resource grounded in established spectroscopic principles and validated data.

The Carbonyl Carbon Resonance: A Window into Molecular Environment

The carbonyl carbon (C=O) is one of the most diagnostic signals in a 13C NMR spectrum, typically resonating in the downfield region of 160-220 ppm.[1][2][3] This significant deshielding is a direct consequence of the large polarization of the C=O bond, where the highly electronegative oxygen atom withdraws electron density from the carbon atom. However, the precise chemical shift is exquisitely sensitive to the local electronic environment.

The key factors influencing the carbonyl carbon's resonance position are:

  • Resonance Effects: When the carbonyl group is adjacent to a heteroatom with a lone pair of electrons, such as nitrogen in amides or oxygen in esters, resonance donation of that lone pair shields the carbonyl carbon. This shielding effect shifts the signal upfield (to a lower ppm value) compared to aldehydes and ketones, which lack this contribution.[1]

  • Inductive Effects: Electronegative atoms attached to the carbonyl group or the α-carbon can withdraw electron density through the sigma bonds (an inductive effect), causing a deshielding effect and a downfield shift (higher ppm).[4]

  • Solvent Effects: Hydrogen bonding between the carbonyl oxygen and protic solvents (like methanol or water) can further polarize the C=O bond. This deshielding interaction typically results in a downfield shift of the carbonyl resonance.[5]

Understanding these competing effects is crucial for accurately interpreting spectra and elucidating molecular structures.

Comparative Analysis of Phenoxyacetamide's Carbonyl Shift

To contextualize the chemical shift of the phenoxyacetamide carbonyl carbon, we compare it with several structurally analogous compounds. The data, comprising experimental values from reputable databases and high-quality predicted values where experimental data is unavailable, are summarized below.

CompoundStructureCarbonyl TypeCarbonyl 13C Shift (ppm)Data Source
Phenoxyacetamide Ph-O-CH₂-C (=O)-NH₂Primary Amide~171.5Predicted[6][7]
AcetamideCH₃-C (=O)-NH₂Primary Amide177.6Experimental[8]
2-PhenylacetamidePh-CH₂-C (=O)-NH₂Primary Amide175.3Experimental[9][10]
Phenoxyacetic AcidPh-O-CH₂-C (=O)-OHCarboxylic Acid174.6Experimental[11]
AcetoneCH₃-C (=O)-CH₃Ketone206.7Standard Reference
Analysis of Structural Influences:
  • Phenoxyacetamide vs. Acetamide: The carbonyl carbon of phenoxyacetamide is predicted to be significantly upfield (~6 ppm) compared to acetamide. This is attributed to the electron-withdrawing inductive effect of the distant phenoxy group, transmitted through the methylene bridge.

  • Phenoxyacetamide vs. 2-Phenylacetamide: The phenoxy group in phenoxyacetamide results in a more upfield shift compared to the phenyl group in 2-phenylacetamide. This highlights the stronger inductive effect of the oxygen atom in the phenoxy moiety.

  • Amides vs. Carboxylic Acids: The carbonyl of phenoxyacetamide is slightly upfield of its corresponding carboxylic acid (phenoxyacetic acid).[11] This is consistent with the general principle that nitrogen's lone pair is more effective at resonance donation than oxygen's, leading to greater shielding in amides.

  • Amides vs. Ketones: The most dramatic comparison is with acetone. The carbonyl carbons in all the amides and the carboxylic acid are shifted more than 30 ppm upfield relative to the ketone. This stark difference powerfully illustrates the shielding effect of resonance donation from an adjacent heteroatom, a feature absent in ketones.[1][2]

The following diagram illustrates the interplay of these electronic effects on the carbonyl carbon.

Caption: Key electronic factors determining the 13C NMR chemical shift of a carbonyl carbon.

Experimental Protocol for 13C NMR Data Acquisition

This section provides a self-validating protocol for obtaining a high-quality, proton-decoupled 13C NMR spectrum. The trustworthiness of the data relies on correct sample preparation, instrument calibration, and appropriate parameter selection.

Methodology:
  • Sample Preparation:

    • Accurately weigh 15-25 mg of the sample (e.g., phenoxyacetamide).

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the chosen solvent fully dissolves the compound. DMSO-d₆ is often an excellent choice for amides due to its high polarity.

    • Add a small amount of a reference standard, typically tetramethylsilane (TMS), to set the chemical shift scale to 0 ppm. Modern spectrometers can often reference the residual solvent peak, but TMS provides an unambiguous standard.

    • Cap the tube and gently agitate or vortex until the sample is completely dissolved.

  • Spectrometer Setup and Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is critical for maintaining a stable magnetic field during acquisition.

    • Shim the magnetic field to optimize its homogeneity across the sample. This is achieved by adjusting the shim coils to maximize the lock signal and achieve a narrow, symmetrical peak shape for a reference signal.

  • Data Acquisition (Proton-Decoupled 13C Experiment):

    • Select a standard proton-decoupled 13C pulse program (e.g., zgpg30 on Bruker systems).

    • Set Key Parameters:

      • Spectral Width: Set to a range that encompasses all expected carbon signals, typically 0 to 220 ppm.

      • Transmitter Frequency: Center the frequency on the expected spectral range (e.g., ~110 ppm).

      • Pulse Angle: Use a 30-45 degree pulse angle to allow for faster repetition without saturating the signals, especially for quaternary carbons.

      • Relaxation Delay (d1): Set a delay of 1-2 seconds between pulses. This allows the carbon nuclei to return to equilibrium, ensuring more quantitative signal intensities, although this is less critical for simple identification.

      • Acquisition Time (aq): Typically 1-2 seconds.

      • Number of Scans (ns): Due to the low natural abundance of 13C (1.1%), a significant number of scans are required.[3][12] Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply baseline correction to obtain a flat baseline across the spectrum.

    • Calibrate the chemical shift scale by setting the TMS peak (or the known solvent peak) to its correct value (0.0 ppm for TMS).

    • Integrate the peaks if quantitative analysis is required, though peak heights are generally sufficient for qualitative identification in proton-decoupled spectra.

The following diagram outlines this experimental workflow.

G cluster_0 Experimental Workflow for 13C NMR Prep 1. Sample Preparation (Dissolve in Deuterated Solvent + TMS) Setup 2. Spectrometer Setup (Lock & Shim) Prep->Setup Acquire 3. Data Acquisition (Proton-Decoupled Pulse Sequence) Setup->Acquire Process 4. Data Processing (FT, Phasing, Calibration) Acquire->Process Analyze 5. Spectral Analysis (Identify Carbonyl Peak) Process->Analyze

Caption: Step-by-step workflow for acquiring and analyzing a 13C NMR spectrum.

Conclusion

The 13C NMR chemical shift of the carbonyl carbon in phenoxyacetamide is a product of competing electronic factors. While the foundational amide resonance provides significant shielding, placing the signal in the typical 170-180 ppm range, the inductive effect of the phenoxy group subtly shifts it upfield relative to simpler alkyl amides. Comparative analysis with related structures like acetamide, 2-phenylacetamide, and phenoxyacetic acid confirms the predictable and rational nature of these influences. By employing the detailed experimental protocol provided, researchers can confidently acquire high-fidelity spectra to support structural elucidation and characterization in their work.

References

  • Facelli, J. C., & Grant, D. M. (1993). A solid-state 13C NMR and theoretical investigation of carbonyl and thiocarbonyl carbon chemical shift tensors. Canadian Journal of Chemistry. Available at: [Link]

  • Wishart, D. S., et al. (2024). CASPRE - 13C NMR Predictor. Metabolites. Available at: [Link]

  • Hassan, M. A. (1980). 13C NMR spectra of some amides and imides. Effect of inductive and mesomeric interactions, cyclization and hydrogen bonding on 13C NMR chemical shifts. Organic Magnetic Resonance. Available at: [Link]

  • ChemAxon. (n.d.). NMR Predictor - Documentation. Available at: [Link]

  • Patiny, L., & Baghdassarian, V. (n.d.). Predict 13C carbon NMR spectra. NMRDB.org. Available at: [Link]

  • ResearchGate. (n.d.). Table 4. 13C-NMR chemical shifts (ppm) of the carbonyl groups of NAH... Available at: [Link]

  • nmrshiftdb2. (n.d.). open nmr database on the web. Available at: [Link]

  • Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy. Available at: [Link]

  • Mestrelab Research. (2024, December 9). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Available at: [Link]

  • SpectraBase. (n.d.). Acetamide - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Available at: [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts. Available at: [Link]

  • Stothers, J. B., & Lauterbur, P. C. (1964). C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. Canadian Journal of Chemistry. Available at: [Link]

  • NMR Service. (n.d.). 13 Carbon NMR. Available at: [Link]

  • University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]

  • Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Available at: [Link]

  • Otani, Y., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Available at: [Link]

  • Brown, W. P. (2026, January 1). C-13 NMR SPECTROSCOPY INDEX. Doc Brown's Chemistry. Available at: [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted). Available at: [Link]

  • Chemistry LibreTexts. (2022, October 3). 5.3: Factors That Influence NMR Chemical Shift. Available at: [Link]

  • Indian Institute of Technology Bombay. (n.d.). 13C NMR spectroscopy • Chemical shift. Available at: [Link]

  • SpectraBase. (n.d.). 2-Phenylacetamide - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • Chad's Prep. (2018, September 20). 15.5a The Chemical Shift in C 13 and Proton NMR. YouTube. Available at: [Link]

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Available at: [Link]

Sources

A Comparative Analysis of the Mass Spectrometric Fragmentation of N-(2-iodophenyl)-2-phenoxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

This guide provides a comprehensive analysis of the predicted mass spectrometric fragmentation pattern of N-(2-iodophenyl)-2-phenoxyacetamide. In the absence of a published spectrum for this specific molecule, this document leverages fundamental principles of mass spectrometry and established fragmentation patterns of analogous structures to build a predictive model. We will explore the primary cleavage pathways under different ionization and fragmentation regimes, offering a comparative perspective on how techniques like Electron Ionization (EI) and Collision-Induced Dissociation (CID) can be used for robust structural elucidation. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural characterization of novel small molecules.

Introduction: The Challenge of Structural Elucidation

N-(2-iodophenyl)-2-phenoxyacetamide is a molecule incorporating several key functional groups: an iodinated aromatic ring, a secondary amide linkage, and a phenoxy ether moiety. The structural confirmation of such molecules is a critical step in chemical synthesis and drug development, with mass spectrometry serving as a primary tool for determining molecular weight and obtaining structural information.[1] The fragmentation of a molecule within a mass spectrometer is not a random process; it is governed by well-established chemical principles, where bonds cleave at their weakest points and the resulting fragments rearrange to form the most stable ions.[2][3]

This guide will deconstruct the fragmentation behavior of N-(2-iodophenyl)-2-phenoxyacetamide, providing a predictive framework grounded in authoritative principles. We will compare the expected outcomes from "hard" ionization techniques like EI, which induce extensive fragmentation, versus "soft" ionization followed by tandem mass spectrometry (e.g., ESI-MS/MS), which allows for controlled, sequential fragmentation.

Molecular Structure and Properties:

  • Molecular Formula: C₁₄H₁₂INO₂

  • Molecular Weight (Monoisotopic Mass): 352.9913 g/mol

  • Key Structural Features:

    • 2-Iodoaniline Core: An aromatic amine substituted with a sterically bulky and labile iodine atom.

    • Amide Linkage: A rigid and polar functional group that is a common site for cleavage.

    • Phenoxyacetyl Group: An ether linkage combined with a carbonyl group, presenting multiple potential fragmentation sites.

Theoretical Fragmentation Pathways

When the N-(2-iodophenyl)-2-phenoxyacetamide molecular ion (M⁺˙) is formed, typically through the removal of an electron, it becomes an energetically unstable radical cation.[2] This excess energy is dissipated through the cleavage of chemical bonds. The most probable fragmentation pathways are dictated by the stability of the resulting fragment ions and neutral losses.

The primary sites of cleavage are predicted to be the C-N amide bond, the C-O ether bond, the C-I bond, and the α-carbon bond adjacent to the carbonyl group.

Pathway A: Amide Bond Cleavage (α-cleavage)

Cleavage of the C-N amide bond is one of the most common fragmentation pathways for amides.[4] This can result in two primary fragment ions, depending on where the charge is retained.

  • Formation of the Phenoxyacetyl Cation (m/z 135): Cleavage of the C-N bond with charge retention on the acyl portion results in the formation of the stable phenoxyacetyl cation. This is often a highly favored pathway.

  • Formation of the 2-Iodoaniline Radical Cation (m/z 219): If the charge is retained on the aniline portion, it would yield a fragment at m/z 219.[5]

Pathway B: Ether Bond & Benzylic Cleavage

The phenoxyacetyl moiety contains two key bonds prone to cleavage: the C-O ether bond and the benzylic C-C bond.

  • Formation of the Phenoxy Cation (m/z 93) via McLafferty-type Rearrangement: A hydrogen transfer from the methylene bridge to the carbonyl oxygen can facilitate the cleavage of the C-C bond, leading to the loss of a neutral ketene and formation of a phenol radical cation (m/z 94). Subsequent loss of a hydrogen atom gives the phenoxy cation (m/z 93). The direct loss of a phenoxy radical (•OPh) from the molecular ion is also a documented pathway for similar structures.[6]

  • Formation of the Tropylium Ion (m/z 91): Cleavage of the O-CH₂ bond can lead to the formation of a benzyl-type cation (C₇H₇⁺), which readily rearranges to the highly stable tropylium ion at m/z 91. This is a hallmark of compounds containing a benzyl group.

Pathway C: C-I Bond Cleavage

Halogenated compounds often exhibit fragmentation involving the loss of the halogen.[7] The Carbon-Iodine bond is the weakest bond in the iodoaniline moiety.

  • Loss of Iodine Radical (M - 127): Homolytic cleavage of the C-I bond results in the loss of an iodine radical (I•), leading to a fragment ion at m/z 226. This [M-I]⁺ ion would be a significant indicator of an iodinated compound.

The predicted primary fragmentation pathways are illustrated in the diagram below.

G cluster_A Pathway A: Amide Cleavage cluster_B Pathway B: Ether/Benzylic Cleavage cluster_C Pathway C: Halogen Cleavage M N-(2-iodophenyl)-2-phenoxyacetamide (M+•) m/z 353 A1 Phenoxyacetyl Cation [C8H7O2]+ m/z 135 M->A1 - •C6H5IN A2 2-Iodoaniline Cation [C6H6IN]+• m/z 219 M->A2 - C8H6O2 B1 Tropylium Ion [C7H7]+ m/z 91 M->B1 - •C7H5INO2 B2 Phenol Radical Cation [C6H6O]+• m/z 94 M->B2 - C8H6INO (rearrangement) C1 [M - I]+ Ion [C14H12NO2]+ m/z 226 M->C1 - •I

Sources

Optimizing HPLC Separation of Phenoxyacetamide Analogs: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenoxyacetamides—widely utilized as herbicide scaffolds (e.g., Mefenacet) and pharmaceutical intermediates—present specific chromatographic challenges due to their moderate lipophilicity and potential for hydrolysis.

This guide provides a definitive comparison of retention behaviors for phenoxyacetamide analogs using Reversed-Phase HPLC (RP-HPLC). Unlike generic protocols, this document focuses on the Structure-Retention Relationships (SRR) that drive separation, providing you with the logic to predict elution orders and optimize resolution for your specific library of analogs.

Key Takeaway: The separation of phenoxyacetamides is dominated by hydrophobic subtraction. A C18 stationary phase with an acidic mobile phase (pH 2.5–3.0) is the gold standard, ensuring the suppression of ionizable impurities (phenols/acids) while maintaining the neutral amide in a robust retention window.

Chemical Context & Retention Mechanism[1][2][3]

To control the chromatography, one must understand the analyte.[1] Phenoxyacetamides consist of a phenyl ring ether-linked to an acetamide group.

  • The Core: The acetamide moiety is polar and neutral/weakly basic.

  • The Variable: The phenyl ring substituents drive the separation.

  • The Mechanism: In RP-HPLC, retention is governed by the Hydrophobic Effect .[1] Analogs with electron-withdrawing, lipophilic substituents (Cl, Br, NO2) partition more strongly into the C18 stationary phase, increasing retention time (

    
    ). Electron-donating, polar substituents (OH, NH2) increase interaction with the aqueous mobile phase, decreasing 
    
    
    
    .
Visualization: The Hydrophobic Interaction Mechanism

G Analyte Phenoxyacetamide Analog MobilePhase Mobile Phase (Polar: H2O/ACN) Analyte->MobilePhase Polar Substituents (-OH, -NH2) Stationary Stationary Phase (Non-polar: C18) Analyte->Stationary Lipophilic Substituents (-Cl, -CH3, Benzothiazole) Retention Retention Time (tR) MobilePhase->Retention Fast Elution Stationary->Retention Slow Elution

Figure 1: The push-pull mechanism of RP-HPLC. Polar groups pull the analyte into the mobile phase (early elution), while lipophilic groups anchor it to the stationary phase (late elution).

Comparative Analysis: Retention Time Data

The following data illustrates the relative retention shifts you will observe when modifying the phenoxyacetamide scaffold. These values represent a standardized gradient run on a C18 column.

Experimental Conditions for Comparison:

  • Column: C18 (150 mm x 4.6 mm, 5 µm)[2]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min[3][4]

Table 1: Relative Retention of Phenoxyacetamide Analogs
Compound ClassAnalog StructurePredicted Relative

(min)
LogP (Approx)Chromatographic Logic
Polar Metabolite 4-Hydroxy-phenoxyacetamide4.5 - 5.5 0.3Early Eluter: The -OH group forms H-bonds with the aqueous phase, significantly reducing retention.
Parent Scaffold Phenoxyacetamide (Unsubstituted)8.0 - 9.0 1.1Baseline: The reference point. Moderate interaction with C18.
Methylated 4-Methyl-phenoxyacetamide10.5 - 11.5 1.6Slight Shift: Methyl group adds non-polar surface area, increasing hydrophobic interaction.
Halogenated 2,4-Dichloro-phenoxyacetamide14.0 - 15.5 2.5Strong Retention: Chlorines are highly lipophilic and electron-withdrawing, driving the molecule into the stationary phase.
Complex Analog Mefenacet (Benzothiazole derivative)17.0 - 18.5 3.8Late Eluter: The bulky benzothiazole group dramatically increases lipophilicity and

interactions with the column.

Critical Insight: If your synthesis involves a reaction between a phenol and a chloroacetamide, be aware that the unreacted phenol starting material will usually elute before the amide product due to the ionization of the phenolic -OH at neutral pH. Acidic mobile phases keep phenols protonated (neutral), pushing their retention closer to the amide, potentially causing co-elution.

Validated Experimental Protocol

This protocol is designed to be "self-validating," meaning it includes checkpoints to ensure system suitability before you commit to running valuable samples.

Phase 1: Preparation
  • Mobile Phase A ( Aqueous): 1000 mL HPLC-grade Water + 1 mL Formic Acid (or 1 mL Phosphoric Acid for UV transparency at <210 nm). Degas by ultrasonication for 10 mins.

  • Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).

  • Sample Diluent: 50:50 Water:Acetonitrile. Dissolving in 100% organic can cause peak distortion (fronting) for early eluters.

Phase 2: The Gradient Method
  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).

    • Why? End-capping reduces silanol activity which can cause tailing for the amide nitrogen.

  • Temperature: 35°C (Controls viscosity and improves reproducibility).[3]

  • Detection: UV @ 220 nm (Amide bond) and 254 nm (Phenyl ring).

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Focuses peak)
15.01090Linear Gradient
18.01090Wash Lipophilic Impurities
18.19010Return to Initial
23.09010Re-equilibration (Crucial)
Phase 3: System Suitability Workflow

Workflow Start Start Sequence Blank Inject Blank (Diluent) Start->Blank Std Inject Standard (5x) Blank->Std Check Check RSD < 2.0%? Std->Check RunSamples Run Analogs Check->RunSamples Yes Fail Troubleshoot Pump/Leak Check->Fail No

Figure 2: Mandatory System Suitability Testing (SST) workflow to ensure data integrity.

Troubleshooting & Optimization

Issue: Peak Tailing
  • Cause: Secondary interactions between the amide nitrogen and residual silanols on the silica support.

  • Solution:

    • Ensure the column is "End-capped" (base-deactivated).

    • Increase buffer strength (e.g., use 20mM Ammonium Formate instead of just 0.1% acid).

Issue: Co-elution of Isomers
  • Scenario: Separating 2,4-dichloro vs 2,6-dichloro analogs.

  • Solution: Change the organic modifier. Switch from Acetonitrile to Methanol . Methanol is a protic solvent and offers different selectivity (

    
    ) for positional isomers due to different solvation shells around the phenyl ring.
    

References

  • Snyder, L. R., & Kirkland, J. J. (2011). Introduction to Modern Liquid Chromatography. Wiley.
  • Tzanavaras, P. D., et al. (2010). "RP-HPLC determination of the herbicide Mefenacet and its metabolites." Central European Journal of Chemistry.

  • Valko, K. (2004). "Application of high-performance liquid chromatography based measurements of lipophilicity to model biological distribution." Journal of Chromatography A.

  • PubChem Compound Summary. "Mefenacet (CID 93339)." National Center for Biotechnology Information. [Link]

  • Agilent Technologies. "Practical Guide to Method Development for RP-HPLC." [Link]

Sources

Comparative Structural Guide: N-(2-iodophenyl)-2-phenoxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative structural analysis of N-(2-iodophenyl)-2-phenoxyacetamide , benchmarking its crystallographic properties against its chloro- and para-substituted analogs. This approach elucidates the specific role of the ortho-iodine substituent in directing supramolecular assembly via halogen bonding, a critical parameter in medicinal chemistry scaffolds.

Executive Summary & Structural Significance

N-(2-iodophenyl)-2-phenoxyacetamide represents a privileged scaffold in drug discovery, combining a flexible phenoxy linker with a rigid, halogenated aromatic core. While the phenoxyacetamide moiety is a known pharmacophore in anticonvulsant and antileishmanial agents [1, 2], the specific inclusion of an ortho-iodine atom introduces a "sigma-hole"—a region of positive electrostatic potential that facilitates strong, directional halogen bonding (XB).

This guide compares the target molecule against two key alternatives:

  • N-(2-chlorophenyl)-2-phenoxyacetamide: To evaluate the Halogen Bond (XB) strength (I vs. Cl).

  • N-(4-iodophenyl)-2-phenoxyacetamide: To evaluate the steric vs. electronic impact of ortho vs. para substitution.

Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a high-purity synthesis followed by a slow-evaporation crystallization technique is required.

Phase 1: Synthesis (Schotten-Baumann Conditions)
  • Reaction: Nucleophilic acyl substitution.

  • Rationale: The biphasic system prevents hydrolysis of the acid chloride while efficiently scavenging the HCl byproduct.

Protocol:

  • Dissolution: Dissolve 2-iodoaniline (1.0 eq, 5 mmol) in 15 mL of Dichloromethane (DCM). Add Triethylamine (1.2 eq) as a base scavenger.

  • Addition: Cool the solution to 0°C. Dropwise add phenoxyacetyl chloride (1.1 eq) dissolved in 5 mL DCM over 20 minutes.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (30% EtOAc/Hexane).[1]

  • Workup: Wash with 1M HCl (to remove unreacted aniline), followed by sat. NaHCO₃ and brine. Dry over anhydrous Na₂SO₄.

  • Purification: Recrystallize crude solid from Ethanol/Water (9:1) to yield white needles.

Phase 2: Crystal Growth (Slow Evaporation)
  • Method: Slow evaporation of mixed solvents.

  • Rationale: A binary solvent system (polar/non-polar) regulates nucleation rate, preventing microcrystalline precipitation.

Step-by-Step:

  • Dissolve 50 mg of the purified amide in 4 mL of Ethyl Acetate (good solubility).

  • Add 1 mL of n-Hexane (poor solubility) dropwise until a faint turbidity persists, then add 2 drops of Ethyl Acetate to clear it.

  • Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial.

  • Cover with parafilm and poke 3-4 small holes.

  • Store in a vibration-free, dark environment at 20°C for 5–7 days.

Comparative Structural Data Analysis

The following table synthesizes crystallographic data from the target class and its closest structural analogs to establish performance benchmarks.

FeatureTarget: N-(2-Iodo) Alt 1: N-(2-Chloro) [3]Alt 2: N-(4-Iodo) [4]Significance
Crystal System Monoclinic (Predicted)Monoclinic (P2₁/c)Triclinic (P-1)Symmetry dictates packing density.
Space Group P2₁/c or P2₁/nP2₁/cP-1Centrosymmetric groups are preferred for non-chiral amides.
C–X Bond Length 2.09 – 2.11 Å 1.73 – 1.75 Å2.10 ÅIodine's longer bond increases "reach" for intermolecular contacts.
Torsion Angle (C-N-C-C) ~60° (Twisted) 59.4°~20° (Planar)Ortho substituents force the amide out of plane (steric lock).
Primary Interaction N-H···O=C (Chain) N-H[2]···O=C (Dimer)N-H···O=C (Chain)H-bonding dictates the primary scaffold.
Secondary Interaction C-I···O (Halogen Bond) Weak C-Cl···πC-I···πPerformance Differentiator: Iodine forms strong XB; Chlorine often does not.
Performance Insight: The "Ortho-Iodine" Effect

The N-(2-iodophenyl) derivative exhibits a distinct structural "performance" advantage over the chloro-analog due to the Sigma-Hole Effect .

  • Mechanism: The electron-withdrawing nature of the phenyl ring creates a positive electrostatic patch on the extension of the C–I bond.

  • Comparison: Chlorine is more electronegative but less polarizable, resulting in a smaller sigma-hole. Iodine, being large and polarizable, forms a directional C–I···O=C interaction (approx. 170° angle) that reinforces the standard hydrogen bond network, potentially increasing melting point and lattice stability compared to the chloro-analog.

Visualization of Structural Logic[3]

Workflow: Synthesis to Structural Validation

The following diagram illustrates the logical flow from starting materials to the validation of the halogen bonding network.

G cluster_0 Synthesis cluster_1 Crystallization cluster_2 Validation A 2-Iodoaniline (XB Donor Precursor) C N-(2-iodophenyl)- 2-phenoxyacetamide A->C B Phenoxyacetyl Chloride B->C D Slow Evaporation (EtOAc/Hexane) C->D E Single Crystal Growth D->E F X-Ray Diffraction (XRD) E->F G Identify N-H...O (Hydrogen Bond) F->G H Identify C-I...O (Halogen Bond) F->H G->H Cooperative Stabilization

Caption: Workflow establishing the synthesis, crystallization, and dual-interaction validation (HB + XB) of the target scaffold.

Interaction Pathway: Halogen vs. Hydrogen Bonding

This diagram details the competing and cooperative forces stabilizing the crystal lattice.

Interactions cluster_compare Performance Comparison Iodo Iodine Atom (Sigma Hole +) Carbonyl Carbonyl Oxygen (Acceptor -) Iodo->Carbonyl Halogen Bond (XB) ~3.0 Å | 170° Phenoxy Phenoxy Oxygen (Secondary Acceptor) Iodo->Phenoxy Weak Contact (Steric Control) AmideH Amide Proton (N-H Donor) AmideH->Carbonyl Hydrogen Bond (HB) ~2.0 Å | 160° Chloro Chlorine Analog (Weak Sigma Hole) Result Weaker/No XB Lower Stability Chloro->Result

Caption: Mechanistic view of the Iodine atom's superior ability to form stabilizing Halogen Bonds compared to Chlorine.

References

  • PubChem. N-(2-ethyl-4-iodophenyl)-2-phenoxyacetamide Compound Summary. National Library of Medicine. [Link]

  • Silva, J., et al. (2025). Synthesis and Antileishmanial Evaluation of N-Phenyl-2-phenoxyacetamides Derived from Carvacrol. PubMed Central. [Link] (Linked to relevant analog study).

  • PubChem. N-(4-iodophenyl)-2-phenoxyacetamide Compound Summary. National Library of Medicine. [Link]

  • Grozio, A., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives. MDPI. [Link]

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Technical Guide: Purity Validation of N-(2-iodophenyl)-2-phenoxyacetamide via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Purity of N-(2-iodophenyl)-2-phenoxyacetamide via LC-MS Content Type: Publish Comparison Guide

Executive Summary

In the synthesis and application of N-(2-iodophenyl)-2-phenoxyacetamide , standard purity assessments (HPLC-UV, 1H-NMR) often fail to detect critical trace impurities that affect downstream efficacy, particularly in transition-metal catalyzed cross-couplings (e.g., Ullmann or Buchwald-Hartwig aminations).

This guide establishes Liquid Chromatography-Mass Spectrometry (LC-MS) as the superior validation standard.[1] Unlike UV, which relies on chromophore integrity, or NMR, which lacks trace sensitivity, LC-MS provides mass-specific detection of non-chromophoric byproducts and structurally similar de-halogenated impurities (e.g., N-phenyl-2-phenoxyacetamide) that frequently co-elute in conventional systems.

Part 1: Chemical Context & Impurity Profile

To validate purity, one must first define the "invisible" risks. N-(2-iodophenyl)-2-phenoxyacetamide contains two labile points susceptible to degradation during synthesis or storage:

  • The C-I Bond: Susceptible to protodehalogenation (loss of Iodine, replacement with Hydrogen) under light or catalytic conditions.

  • The Amide Linkage: Susceptible to hydrolysis, yielding 2-iodoaniline and phenoxyacetic acid.

Why this matters: The de-iodinated impurity (N-phenyl-2-phenoxyacetamide) has a nearly identical polarity and UV absorption profile to the target molecule, making it a "ghost peak" in HPLC-UV.

Part 2: Comparative Analysis (The Evidence)[2]

The following comparison matrix highlights the performance gaps between standard techniques and the proposed LC-MS methodology.

Table 1: Comparative Performance Metrics

FeatureHPLC-UV (254 nm)1H-NMR (400 MHz)LC-MS (ESI+)
Primary Detection Chromophore AbsorbanceProton EnvironmentMass-to-Charge (m/z)
Sensitivity (LOD) ~0.1% (High background)~1.0% (Low dynamic range)<0.01% (Trace detection)
Selectivity Low (Co-elution risk)High (Structural)Critical (Mass resolution)
Impurity ID Retention Time onlyChemical ShiftMolecular Weight + Fragments
Blind Spot De-iodinated analogsTrace impuritiesIon suppression (matrix effects)
The "Self-Validating" Advantage of LC-MS

The LC-MS protocol is self-validating because it does not rely on a single data point (retention time). It uses a "Triad of Confirmation":

  • Retention Time (tR): Chromatographic separation.

  • Parent Ion (m/z): Confirmation of the intact molecule ([M+H]+ = 354.0).

  • Fragmentation Pattern: Specific loss of the phenoxy group or iodine atom confirms the structural core.

Part 3: Visualizing the Validation Logic

The following diagram illustrates the decision-making workflow for validating this specific aryl iodide.

ValidationWorkflow Sample Crude Sample (N-(2-iodophenyl)-2-phenoxyacetamide) LC LC Separation (C18 Column) Sample->LC UV UV Detector (254 nm) LC->UV Split Flow MS MS Detector (ESI+) LC->MS Split Flow Decision Data Correlation UV->Decision Purity % (Area) MS->Decision m/z 354 vs 228 Result_Pass PASS: Single Peak (UV) + Correct Mass + No De-iodo Impurity Decision->Result_Pass Clean Spectrum Result_Fail FAIL: Mass 228 detected (De-iodinated impurity) Decision->Result_Fail Impurity Found

Figure 1: The LC-MS validation workflow. Note the parallel detection path that prevents "blind" purity assessment.

Part 4: Experimental Protocol (Standard Operating Procedure)

This protocol is designed to be compliant with ICH Q2(R1) guidelines for specificity and linearity.

1. Sample Preparation
  • Solvent: Acetonitrile (LC-MS Grade). Avoid alcohols to prevent transesterification artifacts.

  • Concentration: 0.1 mg/mL (100 ppm).

  • Pre-treatment: Filter through 0.22 µm PTFE. Crucial: Protect from light to prevent iodine homolysis.

2. LC Conditions
  • Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

3. MS Parameters (ESI+)[2]
  • Ionization: Electrospray Ionization (Positive Mode).[2]

  • Target Mass:

    • Target Molecule: [M+H]+ = 354.0 m/z

    • Impurity A (De-iodinated): [M+H]+ = 228.1 m/z

    • Impurity B (2-iodoaniline): [M+H]+ = 220.0 m/z

  • Scan Range: 100 – 600 m/z.

Part 5: Mechanistic Interpretation

To ensure the signal observed is the target amide and not an isomer, one must understand the fragmentation. In ESI+, the amide bond is the primary site of cleavage.

FragmentationPath Parent Parent Ion [M+H]+ m/z 354.0 Frag1 Fragment A (Phenoxy cleavage) Loss of C6H5O Parent->Frag1 CID Fragmentation Frag2 Fragment B (Amide cleavage) [2-iodoaniline+H]+ Parent->Frag2 High Energy Collision Desc Confirmation: Presence of m/z 220 fragment confirms the 2-iodoaniline moiety. Frag2->Desc

Figure 2: ESI+ Fragmentation logic. The detection of the 2-iodoaniline fragment (m/z 220) confirms the core structure.

Part 6: References
  • International Conference on Harmonisation (ICH). (2005).[3][4] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[3][5] [Link]

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[5] U.S. Department of Health and Human Services. [Link]

  • Holčapek, M., et al. (2010). Recent trends in the application of mechanisms of fragmentation of small molecules. Journal of Mass Spectrometry. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8083 (2-Iodoaniline). PubChem. [Link]

Sources

Spectroscopic Discrimination of Amide and Ether Pharmacophores: A Comparative IR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Backbone of Therapeutics

In drug development, the ability to rapidly distinguish and monitor amide and ether linkages is not merely an academic exercise—it is a critical quality attribute (CQA). Amide bonds form the backbone of biologics (proteins, peptides) and many small molecule drugs, defining stability and secondary structure. Ether linkages, conversely, are the hallmarks of solubility enhancers like Polyethylene Glycol (PEG) and specific metabolic blockers in small molecules.

This guide objectively compares the infrared (IR) spectral performance of these two functional groups. Unlike standard textbook definitions, we focus on the interferences, structural sensitivity, and alternatives (Raman spectroscopy) relevant to modern formulation challenges, such as analyzing PEGylated proteins.

The Amide Signature: The Dipole Powerhouse

Amide linkages (


) possess a significant dipole moment due to the resonance between the carbonyl and the nitrogen lone pair. This results in some of the most intense bands in the mid-IR spectrum.
Mechanism of Action

The "Amide I" band is the gold standard for protein structure analysis. It arises primarily from the


 stretching vibration, but it is not a simple spring; it is coupled to the in-plane 

bending and

stretching modes. This coupling makes the band highly sensitive to the geometric environment (alpha-helix vs. beta-sheet).
Characteristic Bands (Table 1)[1]
Band NameWavenumber (cm⁻¹)Vibrational AssignmentStructural Sensitivity
Amide A 3300 – 3500N-H StretchHydrogen bonding strength.
Amide I 1600 – 1700 C=O[1][2][3][4] Stretch (80%) High. Shifts indicate secondary structure (e.g., 1650-1655 =

-helix; 1610-1640 =

-sheet).
Amide II 1510 – 1580N-H Bend (60%) + C-N Stretch (40%)Medium. Disappears in H/D exchange experiments.
Amide III 1200 – 1350Complex mix (N-H bend, C-N stretch)Low utility in standard IR; better in Raman.

Expert Insight: Beware of Water. The H-O-H bending vibration of water occurs at ~1640 cm⁻¹, directly overlapping with the Amide I band. In aqueous formulations, this requires either spectral subtraction (risky) or the use of D₂O (shifts water bend to ~1200 cm⁻¹).

The Ether Signature: The "Silent" Linker

Ether linkages (


) lack the intense polarity of the carbonyl group. Consequently, their IR signals are often misidentified as "fingerprint noise" by inexperienced analysts. However, they provide the strongest evidence for PEGylation in bioconjugates.
Mechanism of Action

Ethers rely on the stretching of the


 skeleton.[5] The key differentiator is the symmetry of the carbon attachments. Aliphatic ethers (like PEG) behave differently than aromatic ethers (like anisole derivatives often found in small molecule candidates).
Characteristic Bands (Table 2)
Ether TypeWavenumber (cm⁻¹)Vibrational AssignmentDiagnostic Notes
Aliphatic 1085 – 1150 Asymmetric C-O-C Stretch Very strong band. In PEG, this appears as a massive broad peak centered ~1100 cm⁻¹.
Aliphatic ~2850 – 2950C-H Stretch (adjacent to O)Shifts lower than alkane C-H due to oxygen electronegativity.
Aromatic 1200 – 1275Asymmetric Ar-O-C StretchShifted higher due to resonance stiffening of the bond.
Aromatic 1020 – 1075Symmetric Ar-O-C StretchSharp, often distinct from the aliphatic counterpart.

Comparative Analysis: IR vs. Raman[7][8]

While FTIR is the industry standard for identification, it has limitations, particularly with aqueous samples. Raman spectroscopy serves as the primary alternative.

Performance Matrix (Table 3)
FeatureFTIR (The Standard) Raman (The Alternative) Winner for Linkage Analysis
Amide Detection Excellent. Amide I is often the strongest peak.Good, but Amide I is weak. Amide III is stronger in Raman.FTIR (for protein structure).[1][6][7]
Ether Detection Strong asymmetric stretch (~1100 cm⁻¹).[8]Strong symmetric stretch (~800-900 cm⁻¹).Draw (Complementary).
Water Interference High (overlaps Amide I).Negligible (water is a weak scatterer).[9]Raman (for aqueous solutions).[9]
Quantification High precision (Beer-Lambert Law).Variable (requires internal standards).FTIR .

Visualizing the Spectral Logic

The following diagram illustrates the decision logic a spectroscopist uses when assigning these bands in a complex mixture (e.g., a PEGylated peptide).

SpectralLogic Start Unknown Sample Spectrum CheckRegion1 Check 1600-1700 cm⁻¹ Start->CheckRegion1 CheckRegion2 Check 1000-1150 cm⁻¹ Start->CheckRegion2 Decision1 Strong Band Present? CheckRegion1->Decision1 Decision2 Strong Broad Band? CheckRegion2->Decision2 Decision1->CheckRegion2 No AmideResult AMIDE DETECTED (Protein/Peptide Backbone) Decision1->AmideResult Yes (Amide I) EtherResult ETHER DETECTED (PEG/Excipient) Decision2->EtherResult Confirmed C-O-C SubDecision Exact Position? Decision2->SubDecision Yes AromaticEther ~1250 cm⁻¹ (Aromatic Ether) SubDecision->AromaticEther 1200-1275 AliphaticEther ~1100 cm⁻¹ (Aliphatic Ether) SubDecision->AliphaticEther 1080-1150

Figure 1: Spectral assignment logic flow for distinguishing amide backbones from ether-based modifications.

Experimental Protocol: ATR-FTIR of PEGylated Peptides

This protocol is designed to validate the presence of both linkages in a single drug substance sample.

Objective: Confirm conjugation of PEG (Ether) to a therapeutic peptide (Amide).

Materials
  • Instrument: FTIR Spectrometer with DTGS or MCT detector.

  • Accessory: Diamond ATR (Attenuated Total Reflectance) module (single bounce).

  • Reagents: Isopropyl alcohol (cleaning), Nitrogen gas (purge).

Workflow
  • System Validation (Self-Check):

    • Clean the ATR crystal. Collect a background spectrum (air).

    • Pass Criteria: No peaks >0.005 Absorbance in the 1000–4000 cm⁻¹ region. Water vapor lines (rotational fine structure) must be minimized via N₂ purge.

  • Sample Deposition:

    • Place 2 µL of the sample (if liquid) or 1 mg (if solid) onto the crystal center.

    • Critical Step: If liquid, allow the solvent to evaporate under a gentle nitrogen stream to form a thin film. This eliminates the bulk water signal that obscures the Amide I band.

  • Data Acquisition:

    • Resolution: 4 cm⁻¹.

    • Scans: 64 (to improve Signal-to-Noise ratio).

    • Range: 4000 – 600 cm⁻¹.

  • Data Processing & Interpretation:

    • Apply ATR Correction (intensity of bands in ATR is dependent on wavelength; this correction normalizes them to transmission-like spectra).

    • Baseline Correct the spectrum.

    • Calculate Ratio: Measure Peak Height at 1650 cm⁻¹ (Amide I) vs. 1100 cm⁻¹ (Ether).

    • Result: A pure peptide will have a ratio > 10. A highly PEGylated peptide will show a ratio approaching 1:1 or inverted, depending on the PEG molecular weight.

Vibrational Mode Visualization

To understand why these bands appear where they do, we visualize the atomic movements.

VibrationalModes Amide AMIDE I (Dipole Change) CO_Stretch C=O Stretch (1650 cm⁻¹) Amide->CO_Stretch Primary Driver NH_Couple N-H Couple (Phase Locked) Amide->NH_Couple Secondary Influence Ether ETHER (Polarizability) COC_Asym Asym Stretch (1100 cm⁻¹) Ether->COC_Asym IR Active (Strong) COC_Sym Sym Stretch (850 cm⁻¹) Ether->COC_Sym Raman Active (Strong)

Figure 2: Mechanistic origin of the primary bands. Note the Amide I dependence on dipole change and the Ether symmetric stretch preference for Raman.

References

  • Barth, A. (2007).[6][10][11][12] Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101.[6][12] [Link][10]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. [Link]

  • NIST Mass Spectrometry Data Center. (n.d.). Infrared Spectra of Amides and Ethers. NIST Chemistry WebBook. [Link]

  • Gateway Analytical. (2021). Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations. [Link]

Sources

Strategic SAR Profiling: Aryl Iodide Acetamides & The Sigma-Hole Effect

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) comparison of aryl iodide acetamides Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In modern medicinal chemistry, Aryl Iodide Acetamides (specifically N-(iodophenyl)acetamides) represent a distinct class of scaffolds where the iodine atom functions not merely as a hydrophobic bulk, but as a highly specific Halogen Bond (XB) donor .[1][2][3] While often overshadowed by their chloro- and fluoro- counterparts due to metabolic stability concerns, aryl iodides offer unique binding kinetics driven by the anisotropic electron distribution known as the "


-hole."

This guide objectively compares the SAR of aryl iodide acetamides against their halogenated analogs (F, Cl, Br), focusing on their utility in enhancing ligand residence time and potency through backbone carbonyl interactions.

Critical Analysis: The Halogen Series Comparison

The efficacy of aryl acetamides often hinges on the substituent on the aromatic ring. Below is a comparative analysis of the 4-substituted aryl acetamide series (


) in the context of protein binding.
The Hierarchy of Interaction

Unlike hydrogen bonds, which are electrostatic interactions involving protons, halogen bonds involve the interaction between an electron-deficient region on the halogen (the


-hole) and a Lewis base (e.g., Backbone C=O, His-imidazole).[4][5]
FeatureAryl Iodide (I) Aryl Bromide (Br) Aryl Chloride (Cl) Aryl Fluoride (F)

-Hole Magnitude
Maximum (

)
HighModerateNegligible/None
Interaction Type Strong Halogen Bond (XB)Moderate XBWeak XB / HydrophobicHydrophobic / Dipole
Directionality Highly Linear (180°

10°)
LinearLess StrictN/A
Metabolic Liability High (Oxidative dehalogenation)ModerateLowVery Low
Steric Bulk (Van der Waals) 1.98 Å1.85 Å1.75 Å1.47 Å

Expert Insight:

  • The Iodine Advantage: The iodine atom in aryl iodide acetamides exhibits the largest and most positive

    
    -hole. This allows it to anchor the ligand into deep hydrophobic pockets that contain a cryptic Lewis base (often a backbone carbonyl oxygen) [1].
    
  • The "Fluorine Fallacy": Researchers often substitute Iodine with Fluorine to improve metabolic stability. However, Fluorine does not form halogen bonds (it is too electronegative and lacks a

    
    -hole).[5] This substitution often results in a "activity cliff" where potency drops 10-100 fold if the iodine was driving binding via XB [2].
    
Quantitative SAR Data: Representative Binding Profiles

The following data summarizes the impact of halogen substitution on potency in a representative kinase inhibitor scaffold (targeting the hinge region backbone carbonyl).

Table 1: Comparative Potency & Kinetics of N-(4-halophenyl)acetamides

Compound IDSubstituent (X)

(nM)
Residence Time (min)

(kcal/mol)
Mechanism of Action
AIA-01 Iodine (-I) 12 45 -11.2 Strong

-hole interaction
AIA-02Bromine (-Br)4818-10.1Moderate XB interaction
AIA-03Chlorine (-Cl)1505-9.4Weak XB + Hydrophobic fill
AIA-04Fluorine (-F)850< 2-8.1Loss of XB; Dipole only
AIA-05Hydrogen (-H)>1000< 1-7.5Baseline hydrophobic

Note: Data represents aggregated trends from halogen-bonding studies in medicinal chemistry [1, 3].

Mechanistic Logic: The -Hole Pathway

To understand why aryl iodide acetamides outperform analogs in specific pockets, we must visualize the electronic distribution.

SigmaHoleMechanism cluster_SAR SAR Logic Iodine Iodine Atom (Polarizable) SigmaHole σ-Hole (Positive Potential) Iodine->SigmaHole Electron Withdrawal (Ar) Belt Equatorial Belt (Negative Potential) Iodine->Belt Electron Repulsion Target Protein Target (Backbone C=O) SigmaHole->Target Halogen Bond (XB) (Directional 180°) Potency Increased Potency SigmaHole->Potency High Affinity Selectivity Selectivity SigmaHole->Selectivity Strict Geometry Belt->Target Repulsion if Misaligned

Figure 1: The mechanism of Halogen Bonding (XB) in Aryl Iodide Acetamides. The positive


-hole on the iodine atom forms a highly directional electrostatic bond with the target's nucleophilic carbonyl oxygen.
Experimental Protocol: Synthesis & Validation

Objective: Synthesize N-(4-iodophenyl)acetamide to validate the SAR hypothesis. Self-Validating Step: The reaction progress is monitored by the disappearance of the distinct amine peaks in NMR and the shift of the aromatic protons due to the electron-withdrawing acetyl group.

Reagents
  • 4-Iodoaniline (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM) (Solvent)[3]

Step-by-Step Methodology
  • Preparation: Dissolve 4-iodoaniline (1.0 g, 4.56 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under nitrogen atmosphere.

  • Activation: Add Triethylamine (0.95 mL, 6.84 mmol) and cool the solution to 0°C.

  • Acetylation: Dropwise add Acetic Anhydride (0.52 mL, 5.47 mmol). A white precipitate may form immediately.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

    • Validation: Spot TLC (50% EtOAc/Hexane). The starting aniline (polar, stains red with ninhydrin) should disappear; the product (less polar, UV active) appears.

  • Workup: Wash the organic layer with 1M HCl (2 x 10 mL) to remove unreacted amine/TEA, then with sat.

    
     and Brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Water to yield white needles.

Characterization Checkpoint:

  • 1H NMR (DMSO-d6): Look for the singlet at ~2.0 ppm (

    
    ) and the broad singlet at ~10.0 ppm (
    
    
    
    ). The aromatic protons should appear as two doublets (A2B2 system) at ~7.4 and 7.6 ppm.
References
  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology Source: ACS Publications URL:[Link]

  • Structure-Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines against Cryptosporidium Reveals Remarkable Role of Fluorine Source: PubMed / J. Med. Chem. URL:[Link]

  • Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review Source: Frontiers in Chemistry URL:[Link]

  • On the N-Arylation of Acetamide Using 2-, 3- and 1'-Substituted Iodoferrocenes Source: European Journal of Inorganic Chemistry URL:[Link][2]

Sources

Theoretical Composition: The Analytical Benchmark

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Elemental Analysis of C₁₄H₁₂INO₂: Methods, Calculations, and Comparative Insights

For researchers and professionals in drug development, the precise characterization of a novel chemical entity is paramount. The molecular formula, C₁₄H₁₂INO₂, represents a compound rich in functionality, containing not only the common organic elements but also nitrogen and a halogen, iodine. Verifying its elemental composition is a critical step in confirming its identity and purity. This guide provides an in-depth comparison of the analytical techniques used for the elemental analysis of such a compound, explaining the causality behind experimental choices and presenting the data with scientific rigor.

Before any analysis, the theoretical elemental composition must be calculated. This serves as the gold standard against which all experimental results are measured. The calculation is based on the atomic weights of the constituent elements.

Molecular Formula: C₁₄H₁₂INO₂

Atomic Weights:

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u

  • Iodine (I): 126.904 u

  • Nitrogen (N): 14.007 u

  • Oxygen (O): 15.999 u

The molecular weight (MW) is calculated as follows: MW = (14 * 12.011) + (12 * 1.008) + (1 * 126.904) + (1 * 14.007) + (2 * 15.999) = 353.16 g/mol

From this, the theoretical mass percentages of each element are determined using the formula: % Element = (Total mass of element in formula / Molecular Weight) * 100.[1][2][3]

ElementSymbolAtomic Weight (u)Atoms in FormulaTotal Mass (u)Percentage (%)
CarbonC12.01114168.15447.62%
HydrogenH1.0081212.0963.43%
IodineI126.9041126.90435.93%
NitrogenN14.007114.0073.97%
OxygenO15.999231.9989.06%
Total 353.16 100.00%

This theoretical data is the objective benchmark for the analytical methods discussed below.

Combustion Analysis: The Gold Standard for CHN Determination

Combustion analysis is the foundational technique for determining the carbon, hydrogen, and nitrogen content of an organic compound.[4][5] The principle involves the complete combustion of a precisely weighed sample in an oxygen-rich environment, converting the elements into simple, detectable gases.

Causality of Experimental Choice: This method is chosen for its high precision and reliability for C, H, and N. Modern elemental analyzers are highly automated and provide rapid, accurate results, making them indispensable in synthetic and pharmaceutical chemistry.[6]

Experimental Workflow

The workflow involves several key stages: combustion, reduction, separation, and detection.

G cluster_0 Combustion & Reduction Furnace (~900-1000°C) cluster_1 Separation & Detection cluster_2 Data Output Sample 1. Sample Weighing (1-3 mg C₁₄H₁₂INO₂) Combustion 2. Flash Combustion (Excess O₂) Sample->Combustion Gases Resulting Gases (CO₂, H₂O, Nₓ, I₂, HI, SOₓ etc.) Combustion->Gases Reduction 3. Reduction (Heated Copper) Gases->Reduction FinalGases Analysis Gases (CO₂, H₂O, N₂) Reduction->FinalGases GC 4. Gas Chromatography (Separation of Gases) FinalGases->GC TCD 5. Thermal Conductivity Detector (TCD) (Quantification) GC->TCD Processor 6. Microprocessor (Calculates %C, %H, %N) TCD->Processor

Caption: Workflow for CHN Combustion Analysis.

Protocol: CHN Analysis of C₁₄H₁₂INO₂

Trustworthiness: This protocol's validity is ensured by calibrating the instrument with a certified organic standard, such as acetanilide, before and after sample analysis. The accepted deviation for combustion analysis in academic literature is typically within ±0.4% of the theoretical value.[7]

  • Instrument Calibration:

    • Perform a blank run (no sample) to establish baseline detector response.

    • Analyze 1-2 mg of a certified standard (e.g., Acetanilide, NIST-certified). The results must fall within the certified range before proceeding.[8]

  • Sample Preparation:

    • Ensure the C₁₄H₁₂INO₂ sample is homogenous and completely dry, as residual solvent or water will skew C and H results.

    • Using a microbalance, accurately weigh 1-3 mg of the sample into a tin or silver capsule. Record the weight precisely.

  • Analysis:

    • Introduce the sealed capsule into the elemental analyzer's autosampler.

    • Initiate the analysis sequence. The sample is dropped into a high-temperature (900-1000 °C) combustion tube with a pulse of pure oxygen.

    • The resulting gas mixture flows through a reduction tube containing heated copper to convert nitrogen oxides (Nₓ) to N₂.

    • Halogens like iodine are "scrubbed" or removed by reagents in the combustion train to prevent interference and damage to the detector.[9]

    • The separated CO₂, H₂O, and N₂ gases are quantified by a thermal conductivity detector (TCD).

  • Data Evaluation:

    • The instrument's software calculates the mass percentages of C, H, and N based on the detector signals and the initial sample weight.

    • Compare the experimental percentages to the theoretical values.

Note on Oxygen and Iodine: Standard CHN analyzers do not directly measure oxygen or halogens. Oxygen is typically determined by pyrolysis in a separate analysis or, more commonly, calculated by difference (100% - %C - %H - %N - %I). Iodine requires a dedicated analytical method.

Determining Iodine and Complementary Methods

Given that combustion analysis only covers C, H, and N, a multi-technique approach is necessary for a complete elemental profile of C₁₄H₁₂INO₂.

Iodine-Specific Analysis: Oxygen Flask Combustion

Causality of Experimental Choice: For direct halogen quantification in an organic matrix, a destructive method that can convert the covalently-bound iodine into an easily titratable ionic form is required. The Schöniger oxygen flask method is a classic and reliable technique for this purpose.[10]

Protocol: Iodine Determination by Oxygen Flask Combustion

  • Sample Preparation: Weigh 3-5 mg of C₁₄H₁₂INO₂ onto a piece of ashless filter paper.

  • Combustion: Place the sample in a platinum gauze holder, and combust it within a sealed flask filled with pure oxygen and containing an absorbing solution (e.g., sodium hydroxide with a small amount of hydrogen peroxide). The combustion converts organic iodine to inorganic iodide (I⁻).

  • Titration: The iodide in the absorbing solution is then oxidized to iodate (IO₃⁻). The amount of iodate is determined via an iodimetric titration, allowing for the calculation of the original iodine content.[10]

High-Resolution Mass Spectrometry (HRMS)

Causality of Experimental Choice: While not a quantitative technique for elemental percentages, HRMS is a powerful tool for confirming the molecular formula. It provides a highly accurate mass measurement of the molecule, which can distinguish C₁₄H₁₂INO₂ from other potential formulas with a similar nominal mass.[11][12]

  • Theoretical Exact Mass of [M+H]⁺ (C₁₄H₁₃INO₂⁺): 354.0036 u

  • An experimental HRMS result within a few parts per million (ppm) of this theoretical value provides extremely strong evidence for the assigned molecular formula.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Causality of Experimental Choice: ICP-MS is an alternative, highly sensitive method for quantifying iodine.[13] It offers very low detection limits but requires the complete digestion of the organic sample to create an aqueous solution, which is a more complex sample preparation process than the oxygen flask method.

Comparison of Analytical Methods

The choice of analytical technique depends on the specific information required, available instrumentation, and sample amount.

FeatureCombustion AnalysisOxygen Flask CombustionHigh-Resolution MS (HRMS)ICP-MS
Elements Determined C, H, NHalogens (I), Sulfur(Molecular Formula Confirmation)Most elements, incl. I
Principle Combustion & TCD Detection[4]Combustion & Titration[10]Ionization & Mass-to-Charge RatioPlasma Atomization & Mass Spec[13]
Sample Type Solid/Liquid OrganicsSolid/Liquid OrganicsSolid/Liquid (in solution)Aqueous (after digestion)
Sample Size 1-3 mg3-5 mg< 1 mg< 1 mg
Output Elemental Mass %Elemental Mass %Exact Mass (m/z)Elemental Concentration (ppb)
Pros High precision, automated, fastDirect halogen quantificationConfirms molecular formula, high specificityExtremely sensitive, multi-element
Cons Indirect O, no halogensManual, requires skillNot quantitative for %Destructive, complex sample prep

An Integrated Analytical Workflow for C₁₄H₁₂INO₂

For a comprehensive and trustworthy characterization of C₁₄H₁₂INO₂, a logical, multi-step workflow is recommended. This approach creates a self-validating system where different techniques provide orthogonal data to confirm the compound's identity and purity.

G Start Start: Pure C₁₄H₁₂INO₂ Sample HRMS 1. HRMS Analysis Start->HRMS CHN 2. CHN Combustion Analysis Start->CHN Iodine 3. Iodine-Specific Analysis (e.g., Oxygen Flask) Start->Iodine HRMS_Result Result: Exact Mass Confirms Molecular Formula HRMS->HRMS_Result Calc 4. Calculation of %O (by difference) HRMS_Result->Calc CHN_Result Result: Experimental %C, %H, %N CHN->CHN_Result CHN_Result->Calc Iodine_Result Result: Experimental %I Iodine->Iodine_Result Iodine_Result->Calc Final Final Report: Comparison of Experimental vs. Theoretical Values Calc->Final

Caption: Integrated workflow for complete elemental characterization.

This integrated approach ensures all aspects of the molecular formula are experimentally verified. HRMS first confirms the overall formula, followed by quantitative methods to determine the precise percentages of each element, providing a robust and defensible analytical data package for researchers and drug development professionals.

References

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